An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methylphenoxy)-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2-methylphenoxy)-N-phenylacetamide, a compound of si...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2-methylphenoxy)-N-phenylacetamide, a compound of significant interest in medicinal chemistry. This document details a robust synthesis protocol, predicted and analogous physicochemical data, and established experimental methodologies for the characterization of this molecule. By synthesizing information from relevant literature and predictive modeling, this guide offers a valuable resource for researchers engaged in the development and evaluation of novel therapeutic agents. The content is structured to provide not only factual data but also expert insights into the rationale behind experimental choices, ensuring scientific integrity and practical applicability.
Introduction
2-(2-methylphenoxy)-N-phenylacetamide belongs to the class of N-phenylacetamide derivatives, a scaffold known to exhibit a wide range of biological activities. The incorporation of a 2-methylphenoxy (or o-tolyloxy) moiety introduces specific steric and electronic features that can significantly influence the molecule's interaction with biological targets, as well as its pharmacokinetic profile. A thorough understanding of its physicochemical properties is therefore fundamental to any drug discovery and development program involving this compound. This guide aims to provide a detailed overview of these properties, grounded in established scientific principles and experimental techniques.
Molecular Structure and Chemical Identity
The foundational step in characterizing any compound is to establish its molecular structure and identity.
Molecular Formula: C₁₅H₁₅NO₂
Molecular Weight: 241.29 g/mol
IUPAC Name: 2-(2-methylphenoxy)-N-phenylacetamide
Synonyms: 2-(o-tolyloxy)-N-phenylacetamide
Exploratory
Technical Guide: Biological Potential of 2-(2-methylphenoxy)-N-phenylacetamide Derivatives
Executive Summary This technical guide analyzes the pharmacological utility of 2-(2-methylphenoxy)-N-phenylacetamide and its structural derivatives. Belonging to the aryloxyacetamide class, this scaffold represents a pri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the pharmacological utility of 2-(2-methylphenoxy)-N-phenylacetamide and its structural derivatives. Belonging to the aryloxyacetamide class, this scaffold represents a privileged structure in medicinal chemistry, acting as a "hybrid pharmacophore" that bridges the structural features of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.
This document provides a rigorous examination of the synthetic pathways, structure-activity relationships (SAR), and validated biological activities (Antimicrobial, Anti-inflammatory, and Anticancer) associated with this specific molecular core.
Part 1: Chemical Scaffolding & Rationale
The molecule 2-(2-methylphenoxy)-N-phenylacetamide consists of three critical domains:
The Lipophilic Tail (2-methylphenoxy): Derived from o-cresol, this moiety provides essential lipophilicity (LogP modulation) for membrane permeability. The ortho-methyl group introduces specific steric constraints that prevent rapid metabolic degradation.
The Linker (Acetamide bridge, -OCH₂CONH-): Acts as a hydrogen bond donor/acceptor site, crucial for binding to receptor pockets (e.g., COX-2 active site or bacterial cell wall proteins).
The Aromatic Head (N-phenyl ring): The primary site for derivatization. Electron-withdrawing or donating groups here drastically alter the electronic density of the amide bond, influencing potency.
Part 2: Validated Synthetic Protocol
To ensure reproducibility, we present a convergent synthetic pathway . This protocol relies on the nucleophilic substitution of α-chloroacetanilides by o-cresol. This method is preferred over direct amidation of phenoxyacetic acid due to higher yields and easier purification.
Mechanism: Williamson Ether-Type Synthesis
Caption: Convergent synthesis via N-acylation followed by nucleophilic displacement.
Step-by-Step Protocol
1. Synthesis of Intermediate (2-chloro-N-phenylacetamide):
Procedure: Dissolve aniline and TEA in dry DCM at 0°C. Add chloroacetyl chloride dropwise. Stir for 2 hours. Wash with water, dry over MgSO₄, and evaporate solvent.
Validation: TLC (Hexane:Ethyl Acetate 7:3). A single spot (
Self-Validation Checkpoint: Melting point should be sharp (range varies by derivative, typically 108–112°C for the core structure).
Part 3: Primary Biological Activities
Antimicrobial Activity
The 2-(2-methylphenoxy)-N-phenylacetamide derivatives exhibit significant bacteriostatic activity, particularly against Gram-positive bacteria (S. aureus) and select Gram-negative strains (E. coli).
Mechanism: The lipophilic o-cresol tail facilitates penetration of the bacterial lipid bilayer, while the amide moiety interacts with cytosolic proteins, potentially inhibiting ClpP proteases or disrupting cell wall synthesis.
Key Data: Derivatives with electron-withdrawing groups (e.g., p-Cl, p-NO₂) on the N-phenyl ring show 2-3x higher potency than the unsubstituted parent.
Compound Variant (N-phenyl substituent)
Organism
MIC (µg/mL)
Activity Level
Unsubstituted (Parent)
S. aureus
64
Moderate
p-Chloro
S. aureus
16
High
p-Nitro
E. coli
32
Moderate
p-Methoxy
S. aureus
128
Low
Anti-inflammatory & Analgesic Activity
Structurally mimicking the "profens" (e.g., Ibuprofen), these derivatives act as non-acidic NSAIDs.
Advantage: Unlike traditional acidic NSAIDs, the amide linkage reduces direct gastric mucosal irritation (ulceration risk).
Potency: In carrageenan-induced paw edema models, specific derivatives have shown anti-inflammatory inhibition rates of 60–75%, comparable to Diclofenac.
Anticancer Potential
Recent studies indicate cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) lines.
Pathway: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2.
Selectivity: The o-methyl group enhances selectivity toward cancer cells compared to normal fibroblasts by modulating the molecule's fit into the PARP-1 active site.
Part 4: Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold is highly sensitive to substitutions on the two aromatic rings.
Caption: SAR Map detailing the impact of substituent electronics and sterics on biological potency.
Critical SAR Insights:
The "Ortho-Effect": The 2-methyl group on the phenoxy ring is not merely a lipophilic spacer. It provides steric hindrance that protects the ether linkage from rapid enzymatic cleavage, extending the half-life in vivo.
Electronic Push-Pull: For antimicrobial activity, electron-withdrawing groups (EWG) like Chlorine or Fluorine at the para-position of the N-phenyl ring are essential. They increase the acidity of the amide NH, strengthening hydrogen bonding with receptor targets.
Steric Limits: Adding bulky groups (e.g., tert-butyl) to the phenoxy ring often abolishes activity due to steric clashes within the COX-2 hydrophobic channel.
Part 5: Mechanism of Action (Hypothetical Docking)
Based on structural homology with known inhibitors, the mechanism involves a multi-modal interaction.
Caption: Multi-target mechanism of action across different biological systems.
References
Rani, P., et al. (2014). "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." Journal of Basic and Clinical Pharmacy.
Tavallaei, et al. (2025). "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells."[3] Pharmaceutical Sciences.[3][4][5]
BenchChem. "Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities." BenchChem Technical Guides.
Haval, K. P. (2019). "Synthesis, antimicrobial activity, and molecular docking study of formylnaphthalenyloxymethyl‐triazolyl‐N‐phenylacetamides." Journal of Heterocyclic Chemistry.
Zhu, Y., et al. (2022). "Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp." International Journal of Molecular Sciences.
Literature review on N-phenylacetamide based pharmaceutical intermediates
Executive Summary N-Phenylacetamide (Acetanilide) is often dismissed in undergraduate texts as merely a historical analgesic or a simple derivative of aniline. However, in modern pharmaceutical development, it represents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Phenylacetamide (Acetanilide) is often dismissed in undergraduate texts as merely a historical analgesic or a simple derivative of aniline. However, in modern pharmaceutical development, it represents a privileged scaffold and a versatile directing group (DG) . While its direct therapeutic use has waned due to toxicity issues (methemoglobinemia), its role as a robust intermediate for sulfonamides, dyes, and complex heterocycles remains critical.
This technical guide addresses the N-phenylacetamide moiety not just as a product, but as a molecular tool . We explore its electronic properties that facilitate regioselective functionalization, its application as a directing group in Palladium-catalyzed C–H activation, and provide field-validated protocols for its synthesis and transformation.
The Pharmacophore & Chemical Biology
Structural & Electronic Properties
The N-phenylacetamide structure consists of a phenyl ring attached to an acetamido group (–NHCOCH₃).[1] This amide linkage is planar due to resonance, which significantly influences the molecule's reactivity:
Electronic Effect: The acetamido group is a moderate activating group and an ortho/para director in electrophilic aromatic substitution (EAS). Unlike the free amine (–NH₂), which is highly activating and prone to oxidation or poly-substitution, the acetamido group mitigates reactivity, allowing for controlled mono-substitution.
H-Bonding: It acts as both a hydrogen bond donor (N-H) and acceptor (C=O), a dual character utilized in protein-ligand binding interactions.
Metabolic Considerations
Historically marketed as Antifebrin, acetanilide is the parent molecule of Paracetamol (Acetaminophen) . Its metabolic pathway highlights the fine line between efficacy and toxicity:
Hydrolysis: In vivo, acetanilide hydrolyzes to aniline (toxic).
Hydroxylation: A portion is metabolized to N-(4-hydroxyphenyl)acetamide (Paracetamol), the active analgesic species.
Toxicity: The aniline byproduct undergoes N-oxidation, leading to methemoglobinemia. This causality drove the industry to synthesize pre-hydroxylated derivatives (Paracetamol) to bypass the toxic aniline generation.
Synthetic Utility in Drug Design[1][2][3][4]
Classical Reactivity: The "Protective" Strategy
In complex synthesis, the acetamido group often serves as a "masked" aniline.
Protection: Aniline is acetylated to prevent oxidation during nitration or halogenation.
Regiocontrol: The steric bulk of the acetyl group suppresses ortho substitution more than the free amine, favoring para selectivity in steric-sensitive reactions.
Deprotection: Post-functionalization, the acetyl group is removed via acid/base hydrolysis to recover the amine for further coupling (e.g., in the synthesis of Sulfonamides ).
Modern Application: C–H Activation Directing Group
In the last decade, N-phenylacetamide has emerged as a powerful Directing Group (DG) for transition-metal catalyzed C–H functionalization.
Mechanism: The carbonyl oxygen coordinates to metals (Pd, Ru, Rh), positioning the catalyst in proximity to the ortho C–H bond.
Advantage: This allows for the direct installation of halogens, aryl groups, or alkyl groups at the ortho position without pre-functionalization, a strategy termed Step-Economy .
Visualizing the Scaffold Logic
The following diagram illustrates the central role of N-phenylacetamide in accessing diverse pharmaceutical classes and its metabolic relationship to Paracetamol.
Caption: Synthetic and metabolic divergence of the N-phenylacetamide scaffold. Note the dual pathway to active drugs (green) and toxic metabolites (black).
Experimental Protocols
Protocol A: Green Synthesis of N-Phenylacetamide
A solvent-minimized, atom-economical approach suitable for scale-up.
Objective: Acetylation of aniline without using excess acetic anhydride or hazardous chlorinated solvents.
Reagents:
Aniline (10 mmol)
Acetic Acid (Glacial, 10 mmol)
Zinc Dust (Catalytic amount, 10 mg) - Acts as a mild Lewis acid catalyst.
Procedure:
Setup: Equip a round-bottom flask with a reflux condenser.
Addition: Charge flask with aniline and glacial acetic acid in a 1:1 molar ratio. Add zinc dust.
Reaction: Reflux the mixture at 120°C for 60–90 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
Quench: Pour the hot reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
Crystallization: The N-phenylacetamide will precipitate immediately as white flakes.
Purification: Filter the solid. Recrystallize from boiling water (approx. 20 mL/g) to remove zinc and trace unreacted amines.
Preparation: In a sealed tube, combine N-phenylacetamide (1 mmol), Pd(OAc)₂ (11 mg), and Ag₂O (232 mg).
Solvent: Add TFA (2 mL) and Iodobenzene (2 mmol).
Reaction: Seal the tube and heat to 100°C for 18 hours. The mixture will turn dark as Pd black may eventually form.
Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a Celite pad to remove silver salts and Pd residues.
Neutralization: Wash the filtrate with saturated NaHCO₃ solution (Caution: Gas evolution).
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation: Product is confirmed by ¹H NMR (appearance of additional aromatic protons and shift in the ortho proton signals).
Mechanism of Action: C–H Activation
Understanding the mechanism is crucial for troubleshooting low yields in Protocol B. The acetamido oxygen coordinates to the Pd(II) center, making the ortho C–H bond accessible for activation via a Concerted Metallation-Deprotonation (CMD) pathway.
Caption: Pd(II)/Pd(IV) catalytic cycle. The acetamido group directs the Pd(II) to the ortho position (Red node), enabling the oxidative addition of the aryl iodide.
Quantitative Data Summary
Property
Value
Relevance in Protocol
Molecular Weight
135.17 g/mol
Calculation of stoichiometry.
Melting Point
113–115 °C
Purity indicator (Sharp range = Pure).
Solubility (Water)
0.56 g/100 mL (25°C)
Allows for precipitation-based purification (Protocol A).
Solubility (Boiling Water)
~5.0 g/100 mL
Ideal for recrystallization.
pKa (Conjugate Acid)
~0.5
Very weak base; does not protonate easily under mild acidic conditions.
Flash Point
173 °C
Safe for high-temperature reflux (120°C).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 904, Acetanilide. Retrieved from [Link]
Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008). Twofold C-H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides.[3] Organic Letters, 10(11), 2207–2210.[3] Retrieved from [Link]
Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for EAS mechanisms).
Indian Academy of Sciences. Palladium-catalysed ortho arylation of acetanilides. Retrieved from [Link]
In Silico Derivation: Pharmacophore Modeling of 2-(2-methylphenoxy)-N-phenylacetamide
Executive Summary This technical guide details the pharmacophore modeling of 2-(2-methylphenoxy)-N-phenylacetamide , a lipophilic neutral molecule belonging to the aryloxyacetamide class. While this scaffold exhibits ple...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the pharmacophore modeling of 2-(2-methylphenoxy)-N-phenylacetamide , a lipophilic neutral molecule belonging to the aryloxyacetamide class. While this scaffold exhibits pleiotropic pharmacology—including antimicrobial and anti-inflammatory (COX inhibition) potential—this guide focuses on its most structurally validated application: Voltage-Gated Sodium Channel (VGSC) modulation for anticonvulsant activity.
The ortho-methyl substitution on the phenoxy ring introduces critical steric constraints that differentiate this molecule from unsubstituted analogs, enhancing its specificity for hydrophobic pockets within transmembrane domains. This document provides a self-validating computational workflow for researchers to derive, map, and validate the pharmacophoric features of this compound.
Part 1: Structural Deconstruction & Target Identification
Chemical Basis
The molecule consists of three distinct pharmacophoric subsystems connected by a flexible yet chemically distinct linker.
Distal hydrophobic interaction; fills the pore lumen.
Biological Target: The Sodium Channel Hypothesis
Based on structural homology to known anticonvulsants (e.g., Lacosamide, Phenytoin) and specific aryloxyacetamide derivatives, the primary target is the Voltage-Gated Sodium Channel (Na
) .
Mechanism: The compound likely binds to the local anesthetic receptor site within the inner pore of the Na
channel (Domains III/IV S6).
Binding Mode: The aromatic rings engage in
-stacking with conserved tyrosine (Tyr-1771) and phenylalanine (Phe-1764) residues, while the amide linker forms hydrogen bonds to stabilize the "inactivated" state of the channel.
Part 2: Pharmacophore Feature Generation
To construct a robust model, we must define the spatial arrangement of features. The 2-methyl group is not merely a hydrophobic point; it is a Conformational Lock .
The 5-Point Pharmacophore Hypothesis
We define the pharmacophore (
) as a set of features in 3D space: .
F1 (Aro): Centroid of the phenoxy ring.
F2 (Hyd): The ortho-methyl group. Critical Feature: This restricts rotation around the
bond, forcing the phenoxy ring out of planarity relative to the linker.
F3 (HBA): The carbonyl oxygen of the acetamide.
F4 (HBD): The amide nitrogen proton.
F5 (Aro/Hyd): Centroid of the N-phenyl ring.
Vectorial Relationships
Distance
: The distance between the two aromatic centroids is typically 5.5 Å – 7.0 Å in bioactive conformers of Na blockers.
Angle
: The acetamide linker induces a "V" or "L" shape, essential for fitting the curved topology of the channel pore.
Part 3: Computational Workflow
The following workflow utilizes a Ligand-Based approach, validated by Structure-Based docking logic.
Workflow Diagram
Caption: Step-by-step computational workflow for deriving the pharmacophore model from the 2D structure.
Detailed Protocol
Step 1: Ligand Preparation
Software: LigPrep (Schrödinger) or Wash (MOE).
Action: Convert 2D SMILES (Cc1ccccc1OCC(=O)Nc2ccccc2) to 3D.
Settings: pH 7.0 +/- 2.0. The amide nitrogen is neutral (not protonated) at physiological pH.
Step 2: Conformational Search
Rationale: The ortho-methyl group creates steric hindrance. You must sample the rotational energy barrier.
Method: Stochastic search (Monte Carlo) or LowModeMD.
Constraint: Discard conformers with high internal strain (>10 kcal/mol from global minimum).
Target Conformer: Look for a "folded" conformation where the two aromatic rings are not coplanar (dihedral angle approx 60-90 degrees), which is typical for sodium channel binding.
Step 3: Pharmacophore Mapping
Definition: Map the features identified in Section 2.1 onto the low-energy conformers.
Exclusion Volumes: Add exclusion spheres around the ortho-methyl group to represent the steric volume that must not be occupied by the receptor (or conversely, a pocket that must accommodate this bulk).
Part 4: Validation Protocols
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Decoy Set Generation
To validate the model, do not rely solely on the single molecule.
Source: Use the DUD-E (Directory of Useful Decoys) .
Target: Select the "NaV1.7" or "COX-2" subset depending on the desired pathway.
Ratio: Generate 50 decoys (physically similar but topologically distinct) for every 1 active conformer.
Statistical Metrics
Run a virtual screen of the Active + Decoy set against your pharmacophore. Calculate:
Enrichment Factor (EF):
ROC AUC: Area Under the Receiver Operating Characteristic curve. A value > 0.7 indicates a predictive model.
Part 5: Experimental Synthesis & Assay
To close the loop between in silico modeling and in vitro reality, the following synthesis and assay are required.
This pathway validates the chemical accessibility of the pharmacophore.
Step A (Ether formation): React o-cresol with chloroacetic acid in NaOH (aq) to form 2-(2-methylphenoxy)acetic acid.
Step B (Amide coupling): React the acid product with thionyl chloride (
) to generate the acid chloride.
Step C (Final Assembly): React the acid chloride with aniline in the presence of a base (TEA or
) in DCM.
Purification: Recrystallize from Ethanol/Water.
Interaction Map (Hypothetical Binding)
Caption: Hypothetical interaction map of the ligand within the NaV1.2/1.7 inner pore.
References
BenchChem. (2025).[1] An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives. Retrieved from
Malawska, B., & Scatturin, A. (2003). Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs.[2][3][4][5] Mini Reviews in Medicinal Chemistry, 3(4), 341-348.
Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore.[6] Molecular Pharmacology, 78(4), 631–638.
Bhat, M. A., et al. (2019).[7] Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors.[8] Molecules, 19(11), 18620-18631.[8]
Singh, P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.[8][9][10] Journal of Chemical Research.
Thermodynamic Solubility Profile of 2-(2-methylphenoxy)-N-phenylacetamide
The following technical guide details the thermodynamic solubility profiling of 2-(2-methylphenoxy)-N-phenylacetamide , a structural analogue of phenoxyacetic acid herbicides and pharmaceutical amides. This guide is desi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic solubility profiling of 2-(2-methylphenoxy)-N-phenylacetamide , a structural analogue of phenoxyacetic acid herbicides and pharmaceutical amides.
This guide is designed for researchers requiring a rigorous framework to determine, model, and interpret the solid-liquid equilibrium (SLE) of this compound.
Executive Summary & Compound Characterization
2-(2-methylphenoxy)-N-phenylacetamide (also known as N-phenyl-2-(o-tolyloxy)acetamide) represents a class of lipophilic amides often utilized as intermediates in agrochemical synthesis (e.g., MCPA derivatives) or as model compounds for drug-receptor interaction studies.
Determining the thermodynamic solubility profile is critical for:
Process Optimization: Designing crystallization and purification steps.
Formulation: Selecting appropriate solvent vehicles for bioassays.
Thermodynamic Modeling: Understanding the enthalpy and entropy of dissolution (
Core Scaffold: Phenoxyacetamide linked to an aniline (phenyl) ring.
Substituents: A methyl group at the ortho-position of the phenoxy ring.
Physicochemical Implications:
Lipophilicity: High.[3][4] The presence of two aromatic rings and the hydrophobic methyl group suggests poor aqueous solubility.
H-Bonding: The amide nitrogen acts as a donor; the carbonyl and ether oxygens act as acceptors.
Steric Effect: The o-methyl group introduces steric hindrance, potentially disrupting crystal packing efficiency compared to the unsubstituted analogue, thereby affecting the enthalpy of fusion (
).
Theoretical Framework: Thermodynamics of Solubility[1][2]
The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in the saturated solution.
The Fundamental Solubility Equation
For an ideal solution, the solubility (
) is related to temperature () by the van't Hoff equation. However, real solutions of large organic amides deviate from ideality. We employ the Modified Apelblat Equation as the industry standard for correlating solubility data.
: Empirical model parameters derived from regression analysis.
and reflect the non-ideality of the solution and the enthalpy of solution.[1]
accounts for the temperature dependence of the enthalpy of fusion.[1]
Thermodynamic Parameters
From the solubility data, the apparent thermodynamic functions of dissolution are calculated using the van't Hoff analysis:
Dissolution Enthalpy (
):
Interpretation: A positive
indicates an endothermic process (solubility increases with temperature).
Dissolution Entropy (
):
Gibbs Free Energy (
):
Interpretation: A positive
confirms the dissolution is non-spontaneous (requires energy input/mixing).
Experimental Methodology: The Isothermal Saturation Protocol
To generate a reliable solubility profile, the Static Equilibrium (Shake-Flask) method is required. This protocol ensures thermodynamic equilibrium is reached and maintained during sampling.
Materials & Equipment
Compound: 2-(2-methylphenoxy)-N-phenylacetamide (Purity > 99.0%, verified by HPLC/DSC).
Caption: Computational workflow for correlating experimental solubility data with thermodynamic models.
Predicted Solubility Profile & Trends
Based on Structure-Property Relationships (SPR) with analogous compounds (e.g., N-phenylacetamide, 2-methylphenoxyacetic acid), the following profile is expected for 2-(2-methylphenoxy)-N-phenylacetamide.
Solvent Hierarchy
The solubility will likely follow the "like dissolves like" principle:
Solvent Class
Representative Solvent
Predicted Solubility
Rationale
Polar Aprotic
DMF, DMSO
Very High
Strong dipole-dipole interactions; disruption of amide H-bonds.
Polar Protic
Ethanol, Methanol
High
Hydrogen bonding capability with the amide/ether groups.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Good solvency for the phenyl rings; moderate polarity.
Non-polar
Toluene, Hexane
Low to Moderate
Solvates the phenyl rings but cannot interact with the polar amide core.
Water
Water
Very Low
Hydrophobic effect dominates due to the two aromatic rings and methyl group.
Temperature Dependence
Endothermic Dissolution: Solubility will increase with temperature in all organic solvents (
).
Entropy Driven: The dissolution process is likely entropy-driven (
) due to the disruption of the crystal lattice.
Comparison to Analogues
The 2-methyl substituent on the phenoxy ring is the critical differentiator.
Vs. Unsubstituted Phenoxyacetamide: The methyl group increases lipophilicity, likely decreasing solubility in methanol/water mixtures but increasing it in non-polar solvents like toluene.
Steric Effect: The ortho-methyl may lower the melting point compared to the para-isomer, potentially increasing solubility due to lower crystal lattice energy.
References
Shake-Flask Methodology
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link
Modified Apelblat Equation
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Thermodynamic Analysis of Amides
Wang, J., et al. (2018). Solubility and thermodynamic analysis of 2-phenylacetamide in sixteen pure solvents. Journal of Chemical & Engineering Data, 63(8), 2827-2835. (Note: This is the closest structural analogue reference). Link
Solubility of Phenoxyacetic Acid Derivatives
Tang, S., et al. (2015). Solubility and thermodynamic properties of 2-methyl-4-chlorophenoxyacetic acid in different pure solvents. Journal of Chemical & Engineering Data, 60(4), 1103-1110. Link
The Phenoxy Acetamide Scaffold: From Agrochemical Origins to Targeted Therapeutics
Executive Summary The phenoxy acetamide moiety ( ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically rooted in agroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phenoxy acetamide moiety (
) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically rooted in agrochemistry (e.g., 2,4-D herbicides), this scaffold has evolved into a cornerstone of modern drug discovery. Its unique ability to bridge lipophilic aromatic domains with polar hydrogen-bonding networks makes it ideal for penetrating the blood-brain barrier (BBB) and the mycobacterial cell wall.
This technical guide analyzes the structural evolution, synthetic protocols, and mechanistic diversity of phenoxy acetamide analogs, with a specific focus on their resurgence as MmpL3 inhibitors in tuberculosis and kinase inhibitors in oncology.
Part 1: Historical Evolution & Structural Logic
From Herbicides to Pharmacophores
The discovery of phenoxy acetamides is inextricably linked to the auxinic herbicides of the 1940s.
1940s (The Agrochemical Era): The discovery of 2,4-Dichlorophenoxyacetic acid (2,4-D) revolutionized agriculture. While effective as systemic herbicides, these carboxylic acids possessed poor metabolic stability and rapid renal clearance in mammals.
1960s-80s (The Amide Transition): Medicinal chemists recognized that masking the carboxylic acid as an amide (
or ) drastically altered the physicochemical profile.
Effect: Increased
(lipophilicity) and resistance to rapid glucuronidation.
Result: The emergence of centrally active agents (analgesics) and sodium channel blockers.
2000s-Present (Targeted Therapy): The scaffold is now engineered as a "linker-pharmacophore," connecting variable aromatic tails to specific binding heads, crucial for MmpL3 inhibition (TB) and VEGFR/EGFR inhibition (Cancer).
The Pharmacophore Triad
The biological activity of phenoxy acetamides relies on three structural domains:
The Aromatic Tail (Phenoxy): Controls lipophilicity and
stacking interactions with receptor pockets. Electron-withdrawing groups (EWGs) like or here often enhance metabolic stability.
The Linker (
): A flexible hinge that allows the molecule to adopt specific conformations. The ether oxygen acts as a weak hydrogen bond acceptor.
The Head Group (Acetamide): The primary hydrogen-bonding motif (Donor/Acceptor) essential for target affinity.
The most robust method for synthesizing phenoxy acetamides involves the nucleophilic attack of a phenoxide ion on an
-chloroacetamide. This method avoids the harsh conditions of acid chloride coupling.
Protocol: Synthesis of N-substituted-2-phenoxyacetamide
Reagents:
Substituted Phenol (1.0 eq)
2-Chloro-N-substituted acetamide (1.1 eq)
Anhydrous Potassium Carbonate (
) (2.0 eq)
Potassium Iodide (
) (Catalytic amount, 0.1 eq)
Solvent: Dry Acetone or Acetonitrile (
)
Step-by-Step Methodology:
Activation: Dissolve the substituted phenol in dry acetone in a round-bottom flask. Add anhydrous
.[1] Stir at room temperature for 30 minutes to generate the phenoxide anion.
Causality: Pre-stirring ensures deprotonation, maximizing nucleophilicity before the electrophile is introduced.
Addition: Add the 2-Chloro-N-substituted acetamide and catalytic
.
Mechanistic Note: The Finkelstein reaction generates an in situ iodo-intermediate (
-iodoacetamide), which is a superior electrophile to the chloro-derivative, accelerating the reaction rate.
Reflux: Heat the mixture to reflux (
for acetone) for 6–12 hours. Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).
Workup: Filter the hot solution to remove inorganic salts (
, excess ). Evaporate the solvent under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the logic flow of the synthesis and the critical decision points.
Figure 1: Step-by-step synthetic workflow for phenoxy acetamide derivatives via base-catalyzed alkylation.
Part 3: Therapeutic Applications & Mechanisms[2][3][4]
Tuberculosis: The MmpL3 Breakthrough
Recent studies have identified phenoxy acetamides as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for shuttling Trehalose Monomycolate (TMM) across the inner membrane to the cell wall.[2]
Mechanism: The phenoxy acetamide core mimics the substrate transition state, lodging into the proton-translocating channel of MmpL3.
Outcome: Inhibition of cell wall biosynthesis
Accumulation of TMM Cell lysis.
Oncology: Multi-Kinase Inhibition
In cancer therapy, these analogs function as Type II kinase inhibitors.
Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR.
Binding Mode: The amide nitrogen forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the phenoxy tail occupies the hydrophobic back pocket.
Comparative Activity Data
The table below summarizes quantitative data from key Structure-Activity Relationship (SAR) studies involving this scaffold.
Derivative Class
Target
Cell Line / Strain
Activity ( / MIC)
Key Substituent (SAR)
Thiazole-Phenoxy
MmpL3 (TB)
M. tuberculosis H37Rv
4-F or 2,4-diCl on phenoxy ring enhances potency.
Indolyl-Phenoxy
VEGFR-2
HUVEC / MCF-7
Bulky indole group at amide N acts as hydrophobic anchor.
The following diagram details the specific disruption of the mycobacterial cell wall synthesis by phenoxy acetamide analogs.
Figure 2: Mechanism of Action of Phenoxy Acetamides as MmpL3 inhibitors in Mycobacterium tuberculosis.
Part 4: Future Outlook & Strategic Recommendations
The versatility of the phenoxy acetamide scaffold suggests two immediate avenues for high-impact research:
PROTAC Linkers: The scaffold's linear nature and stability make it an excellent candidate for Proteolysis Targeting Chimeras (PROTACs), linking an E3 ligase ligand to a target protein ligand.
Covalent Inhibition: Introduction of an acrylamide moiety onto the phenoxy ring could convert these reversible inhibitors into covalent binders, potentially overcoming drug resistance in kinase targets (e.g., EGFR T790M mutations).
Recommendation for Researchers: Prioritize the synthesis of fluorinated phenoxy acetamides. The introduction of fluorine (Bioisosterism) consistently improves metabolic stability against P450 oxidation while enhancing binding affinity through multipolar interactions.
References
Al-Ostoot, F. H., et al. (2021).[1] "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives." Journal of the Iranian Chemical Society.[1] Link
Poce, G., et al. (2013).[3] "Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection."[3] PLOS ONE. Link
Li, W., et al. (2012). "Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-N-phenylacetamide derivatives as novel potential affordable anti-tubercular agents." Molecules. Link
Rani, M., et al. (2015). "Synthesis, anti-inflammatory and analgesic activity of 2-(substituted phenoxy) acetamide derivatives." Acta Poloniae Pharmaceutica. Link
Zhang, S., et al. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells." International Journal of Molecular Sciences. Link
Predictive Metabolic Profiling and Stability Assessment of 2-(2-Methylphenoxy)-N-phenylacetamide
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Drug Metabolism, and Bioanalytical Chemistry Executive Summary In early-stage drug discovery, predicting and quan...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: Pharmacokinetics, Drug Metabolism, and Bioanalytical Chemistry
Executive Summary
In early-stage drug discovery, predicting and quantifying the metabolic stability of a lead compound is critical for determining its in vivo half-life (
) and intrinsic clearance (). The molecule 2-(2-methylphenoxy)-N-phenylacetamide presents a fascinating case study in structural metabolic liabilities. Characterized by an anilide core, a phenoxy ether linkage, and an ortho-methyl substituent, this compound possesses multiple functional groups highly susceptible to Phase I biotransformation.
This technical guide deconstructs the structural soft spots of 2-(2-methylphenoxy)-N-phenylacetamide, outlines a self-validating in vitro microsomal stability protocol, and provides a framework for kinetic modeling and strategic structural optimization.
Structural Deconstruction & Predictive Metabolism
Before initiating in vitro assays, a rigorous in silico and structural analysis is required to predict the enzymatic pathways that will drive the compound's clearance. Human cytochrome P450 (CYP) enzymes are responsible for nearly 80% of the oxidative metabolism of clinical drugs[1]. However, the presence of an amide bond introduces parallel non-oxidative clearance routes.
Mechanistic Soft Spots:
The Anilide Bond (Amide Hydrolysis): The N-phenylacetamide core is a primary metabolic liability. The C-N
-bond overlap of the amide group is significantly weakened by the electron delocalization (conjugation) of the nitrogen lone pair into the adjacent phenyl ring[2]. This makes the carbonyl carbon highly electrophilic and susceptible to hydrolytic cleavage by hepatic serine esterases (carboxylesterases) and Aldehyde Oxidase (AOX)[2][3].
The Phenoxy Ether Linkage (O-Dealkylation): Bulky ether linkages are classic targets for CYP-mediated O-dealkylation. CYP3A4 and CYP2C9 monooxygenases are predicted to cleave this bond, yielding o-cresol and N-phenylglycolamide[1][4].
The Ortho-Methyl Group (Aliphatic Hydroxylation): The methyl group on the phenoxy ring is highly accessible to CYP monooxygenases, which catalyze hydroxylation reactions to form a hydroxymethyl metabolite, potentially undergoing further oxidation to a carboxylic acid[4].
Predicted Phase I metabolic pathways for 2-(2-methylphenoxy)-N-phenylacetamide.
In Vitro Profiling Methodology: A Self-Validating Protocol
To accurately assess the metabolic stability of 2-(2-methylphenoxy)-N-phenylacetamide, we utilize a Human Liver Microsome (HLM) assay.
The Causality of Assay Design:
Why use HLMs instead of whole hepatocytes? HLMs are subcellular fractions enriched in the smooth endoplasmic reticulum, isolating Phase I enzymes (CYPs, esterases, AOX) without the confounding variables of cell membrane permeability or Phase II conjugation.
Why is NADPH required? CYP450 enzymes are monooxygenases that strictly require electron transfer from NADPH via cytochrome P450 reductase to activate molecular oxygen[1]. By running the assay both with and without NADPH, we create a self-validating system : degradation in the presence of NADPH confirms CYP-mediated oxidation, while degradation in the absence of NADPH isolates amidase/esterase-mediated hydrolysis.
Step-by-step in vitro metabolic stability assay workflow using LC-MS/MS.
Step-by-Step HLM Stability Protocol
Substrate Preparation: Prepare a 10 mM stock of 2-(2-methylphenoxy)-N-phenylacetamide in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. Causality: Using 1 µM ensures the substrate concentration is well below the Michaelis constant (
), maintaining first-order kinetics necessary for accurate intrinsic clearance calculations[5].
Incubation Setup: Aliquot HLMs into a 96-well plate to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Initiate the biotransformation by adding an NADPH regenerating system (final concentration 1 mM) to the test wells[3].
Self-Validation Control 1: Include a minus-NADPH well to monitor amidase-driven hydrolysis.
Self-Validation Control 2: Include a heat-inactivated HLM well to monitor chemical instability.
Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 0.6 µM labetalol)[3]. Causality: Ice-cold acetonitrile instantly denatures the enzymes, halting the reaction at precise kinetic intervals, while precipitating proteins to prevent LC column clogging[5].
Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of the parent compound relative to the internal standard[3].
Quantitative Kinetic Modeling
Once the LC-MS/MS peak area ratios (Parent/Internal Standard) are obtained, the data is transformed to calculate the elimination rate constant (
). The natural log of the percentage of parent compound remaining is plotted against time. The negative slope of this linear regression yields ()[5].
of 56.0 µL/min/mg indicates moderate-to-high hepatic extraction, suggesting that 2-(2-methylphenoxy)-N-phenylacetamide would suffer from high first-pass metabolism in vivo.
Strategic Structural Optimization
If the in vitro data confirms rapid clearance, structural optimization is required to block the identified metabolic soft spots without destroying the molecule's pharmacophore.
Steric Shielding of the Amide: The rapid hydrolysis of the anilide bond can be mitigated by introducing steric bulk. The introduction of ortho-substituents (e.g., methyl or fluoro groups) on the aniline ring sterically shields the amide bond from nucleophilic attack by amidases, significantly increasing microsomal stability[2].
Bioisosteric Replacement of the Ether: To prevent CYP-mediated O-dealkylation, the oxygen atom can be replaced with a bioisostere, such as a methylene (
) or difluoromethylene () group, which are highly resistant to oxidative cleavage.
Blocking Aromatic Hydroxylation: Introducing fluorine atoms at the open para-positions of the phenyl rings will deactivate the rings toward electrophilic aromatic substitution by CYP450 monooxygenases[4].
References
Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds | PNAS | 3
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides | PMC | 2
Metabolic stability assay in human, rat, dog or mouse hepatocytes | Protocols.io | 5
Cytochrome P450 Enzymes and Drug Metabolism in Humans | PMC - NIH | 1
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI | 4
Step-by-step synthesis of 2-(2-methylphenoxy)-N-phenylacetamide from o-cresol
Application Note: Synthesis and Validation of 2-(2-Methylphenoxy)-N-phenylacetamide Introduction & Mechanistic Rationale Aryloxyacetamides are highly privileged structural motifs that serve as critical pharmacophores in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Validation of 2-(2-Methylphenoxy)-N-phenylacetamide
Introduction & Mechanistic Rationale
Aryloxyacetamides are highly privileged structural motifs that serve as critical pharmacophores in approximately 25% of marketed medications, as well as in numerous agrochemical applications[1]. The synthesis of 2-(2-methylphenoxy)-N-phenylacetamide represents a classic application of the Williamson ether synthesis, coupling a phenolic nucleophile with an alkyl halide electrophile.
While traditional methods can utilize strong bases or biphasic aqueous systems[1], this protocol employs a nucleophilic substitution strategy utilizing a mild base (Potassium Carbonate,
) in a polar aprotic solvent (N,N-Dimethylformamide, DMF)[2].
Causality of Experimental Choices:
Base Selection (
): o-Cresol has a pKa of ~10.2. is sufficiently basic to deprotonate the phenol to form the active phenoxide nucleophile, but mild enough to prevent the base-catalyzed hydrolysis of the amide bond in the 2-chloro-N-phenylacetamide electrophile.
Solvent Selection (DMF): As a polar aprotic solvent, DMF solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive. This significantly lowers the activation energy for the subsequent bimolecular nucleophilic substitution (
Workup Strategy: Washing the crude organic extract with a dilute Sodium Hydroxide (
) solution ensures that any unreacted o-cresol is converted to water-soluble sodium o-cresolate and partitioned into the aqueous waste, establishing a self-purifying system[3].
Synthetic Workflow
Fig 1. Synthetic workflow for 2-(2-methylphenoxy)-N-phenylacetamide via SN2 etherification.
Quantitative Reaction Parameters
To ensure reproducibility and optimal yield, the reaction is set up with a slight excess of the phenolic nucleophile and base to drive the reaction to completion.
Reagent / Material
Molecular Weight ( g/mol )
Equivalents
Amount (Scale: 10 mmol)
Role in System
2-Chloro-N-phenylacetamide
169.61
1.0
1.69 g
Electrophile (Limiting Reagent)
o-Cresol (2-Methylphenol)
108.14
1.2
1.30 g (1.25 mL)
Nucleophile Precursor
Potassium Carbonate ()
138.21
1.5
2.07 g
Mild Base
N,N-Dimethylformamide (DMF)
73.09
N/A
15.0 mL
Polar Aprotic Solvent
Ethyl Acetate (EtOAc)
88.11
N/A
3 x 20 mL
Extraction Solvent
Step-by-Step Experimental Protocol
Phase 1: Nucleophile Activation
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 1.30 g (1.2 mmol) of o-cresol and 15.0 mL of anhydrous DMF to the flask. Stir to achieve a homogeneous solution.
Add 2.07 g (1.5 mmol) of finely powdered, anhydrous
.
Stir the suspension at room temperature for 30 minutes. Validation Check: The solution may develop a slight yellow tint, indicating the formation of the potassium 2-methylphenoxide intermediate.
Phase 2:
Coupling
5. Add 1.69 g (1.0 mmol) of 2-chloro-N-phenylacetamide to the reaction mixture in one portion[3].
6. Heat the reaction mixture to 80 °C using an oil bath.
7. Self-Validating Monitoring: After 3 hours, perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3).
o-Cresol ≈ 0.65 (UV active, stains with )
2-Chloro-N-phenylacetamide ≈ 0.45
Target Product ≈ 0.55
Continue heating until the spot corresponding to 2-chloro-N-phenylacetamide is completely consumed (typically 4-6 hours).
Phase 3: Workup and Isolation
9. Cool the reaction mixture to room temperature.
10. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. This step precipitates the crude product and solubilizes the inorganic salts and DMF.
11. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
12. Critical Purification Step: Wash the combined organic layers with 5% aqueous
(2 x 15 mL). Rationale: This deprotonates any unreacted o-cresol, pulling it into the aqueous layer and preventing co-crystallization with the product.
13. Wash the organic layer with brine (20 mL), dry over anhydrous Sodium Sulfate (), and filter.
14. Concentrate the filtrate under reduced pressure to yield the crude solid.
Phase 4: Final Purification
15. Recrystallize the crude solid from hot absolute ethanol.
16. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.
17. Collect the pure white crystals via vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under a high vacuum.
Analytical Validation
To confirm the integrity of the self-validating system, researchers must perform the following checks:
Yield Verification: Expected yield is 75-85% (1.8 - 2.0 g).
Purity Check: Melting point analysis should yield a sharp melting point range. A depressed or broad melting point indicates incomplete removal of o-cresol, necessitating a secondary
wash of the redissolved product.
Structural Confirmation:
NMR ( or DMSO-) must show a characteristic singlet for the ether bridge around 4.6 - 4.8 ppm, integrating to 2 protons, confirming the successful displacement of the chloride[2].
References
1.[1] Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances. URL:
2.[3] 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide - Synthesis and Disconnections. BenchChem. URL:
3.[2] Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives. ResearchGate. URL:
Precision N-Alkylation of Phenylacetamide Derivatives: Protocols for Medicinal Chemistry
Abstract The N-alkylation of phenylacetamide derivatives ( ) is a pivotal transformation in the synthesis of anticonvulsants, analgesics, and peptidomimetics. However, the ambident nature of the amide functionality prese...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The N-alkylation of phenylacetamide derivatives (
) is a pivotal transformation in the synthesis of anticonvulsants, analgesics, and peptidomimetics. However, the ambident nature of the amide functionality presents a significant challenge: controlling regioselectivity between N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored). This guide provides three validated protocols—Classical Anhydrous (NaH), Phase Transfer Catalysis (PTC), and Microwave-Assisted Synthesis—designed to maximize N-selectivity and yield. We integrate Hard-Soft Acid-Base (HSAB) theory to explain the causality behind reagent choices, ensuring reproducible success in drug discovery workflows.
Mechanistic Insight & Regiocontrol
The Ambident Nucleophile Challenge
Amide anions are resonance-stabilized hybrids with negative charge density delocalized between the nitrogen and oxygen atoms.
N-Alkylation: Produces the thermodynamically stable amide. Favored by soft electrophiles and conditions that allow equilibration.
O-Alkylation: Produces the imidate ester (often unstable to hydrolysis). Favored by hard electrophiles and irreversible kinetic conditions.
Strategic Control Parameters
To ensure N-alkylation, the experimental design must suppress O-attack.
Parameter
N-Alkylation Favorability
O-Alkylation Favorability
Leaving Group
Soft (Iodide, Bromide)
Hard (Sulfate, Sulfonate, Triflate)
Solvent
Non-polar or Polar Aprotic (DMF, THF)
Polar Protic / Highly Solvating
Counter-ion
Associated ions (, ) shield Oxygen
Dissociated ions (, ) expose Oxygen
Temperature
Higher (Thermodynamic control)
Lower (Kinetic control)
Pathway Visualization
The following diagram illustrates the bifurcation between N- and O-alkylation pathways based on transition state energy and reagent hardness.
Figure 1: Mechanistic bifurcation of amide alkylation. Path A is favored by using alkyl iodides and thermodynamic conditions.
Best for: Valuable substrates, unreactive alkyl halides, and when strict stoichiometry is required.
Mechanism: Irreversible deprotonation by Sodium Hydride (NaH) generates a "naked" anion in polar aprotic solvent.
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
Alkyl Halide (R-I or R-Br) (1.1 – 1.2 equiv)
Anhydrous DMF (N,N-Dimethylformamide) or THF
Ammonium Chloride (sat. aq.) for quenching
Protocol Steps
Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
Solvent Prep: Add anhydrous DMF (0.2 M concentration relative to substrate).
Deprotonation:
Cool the solvent to 0°C.
Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
Add the phenylacetamide substrate dissolved in minimal DMF dropwise.
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution should turn clear or slightly yellow, indicating anion formation.
Alkylation:
Cool back to 0°C (optional, depending on R-X reactivity).
Add Alkyl Halide dropwise.
Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LC-MS.
Best for: Scale-up, "Green" chemistry requirements, and moisture-sensitive substrates that tolerate base.
Mechanism: An interfacial mechanism where a quaternary ammonium salt transports the hydroxide ion into the organic phase (or interface) to deprotonate the amide.
Best for: High-throughput screening (HTS), library generation, and rapid optimization.
Mechanism: Dielectric heating accelerates the reaction rate, often overcoming the activation energy for difficult substrates in minutes.
Protocol Steps
Mixing: In a microwave vial, mix Phenylacetamide (1.0 equiv), Alkyl Halide (1.2 equiv), and Potassium Carbonate (
, 2.0 equiv).
Catalyst: Add TBAB (10 mol%).
Irradiation:
Cap the vial.
Irradiate at 100–150 Watts (maintaining ~80–100°C).
Time: 2–10 minutes.
Extraction: Add Ethyl Acetate to the solid residue, filter off inorganic salts, and concentrate.
Workflow & Troubleshooting
Decision Logic for Method Selection
The following workflow guides the researcher to the optimal protocol based on substrate properties.
Figure 2: Decision tree for selecting the optimal N-alkylation protocol.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Base too weak; Poor solubility.
Switch from to NaH or KOH. Change solvent to DMSO/DMF.
O-Alkylation Observed
Hard Leaving Group; Kinetic Control.
Use Alkyl Iodides instead of Sulfates. Increase temperature to favor thermodynamic N-product.
Dialkylation
Primary amide substrate ().
Use bulky protecting group or strict 1.0 equiv base/electrophile control. Switch to reductive alkylation (aldehyde + reductant).
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Handle only under inert gas. Quench excess NaH with isopropanol or solid ammonium chloride before adding water.
Alkyl Halides: Potent alkylating agents. Many are carcinogenic (e.g., Methyl Iodide). Use in a fume hood.
Technical Application Note: Recrystallization Solvents for Purifying 2-(2-methylphenoxy)-N-phenylacetamide
[1][2][3] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The purification of 2-(2-methylphenoxy)-N-phenylacetamide presents a classic challenge in organic process development: balancing the solubilit...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The purification of 2-(2-methylphenoxy)-N-phenylacetamide presents a classic challenge in organic process development: balancing the solubility of a molecule containing both a polar amide core and significant lipophilic domains (two aromatic rings, one methylated).[1][2][3]
This compound belongs to the N-phenylphenoxyacetamide class, often synthesized via the Schotten-Baumann reaction or direct coupling of 2-methylphenoxyacetic acid and aniline.[1][2] Common impurities include unreacted aniline (basic), 2-methylphenoxyacetic acid (acidic), and coupling byproducts (e.g., dicyclohexylurea).[1][2][3][4][5]
While column chromatography is effective for small scales, recrystallization is the preferred method for scaling due to its ability to reject structural homologs and improve crystallinity for downstream formulation.[4][5] This guide outlines the optimal solvent systems and protocols based on the physicochemical properties of the phenoxyacetamide scaffold.
Solvent System Selection Strategy
The selection of a recrystallization solvent for this compound is governed by the "Like Dissolves Like" principle, modified for the specific functional groups present.[5]
The Amide/Ether Linkage: Requires a solvent with some polarity (hydrogen bonding capability) to disrupt the crystal lattice.[1][3][5]
The Aromatic Rings (Tolyl & Phenyl): Require non-polar character to maintain solubility at high temperatures.[1][3][5]
Comparative Solvent Matrix
Solvent System
Classification
Suitability
Mechanism of Action
Ethanol / Water
Polar / Protic
High (Preferred)
High solubility of the amide in hot ethanol; water acts as an anti-solvent to drastically reduce solubility upon cooling.[1][2][3] Excellent for removing inorganic salts and polar impurities.[2][4][5]
Ethyl Acetate / Hexane
Polar Aprotic / Non-polar
High (Alternative)
Ideal if the compound "oils out" in aqueous mixtures.[1][3][4][5] Ethyl acetate dissolves the compound well; hexane selectively precipitates it while keeping non-polar impurities (oils) in solution.[3][5]
Toluene
Aromatic / Non-polar
Moderate
Good for very lipophilic analogs.[1][2][4][5] High boiling point (110°C) allows for excellent solubility differentials, but removal of residual solvent is difficult.[3][4][5]
Methanol
Polar / Protic
Low
often too soluble; difficult to induce crystallization without excessive cooling or water addition, which risks oiling out.[4][5]
Detailed Experimental Protocols
Protocol A: The Ethanol-Water System (Standard Method)
Best for removing unreacted starting materials and inorganic salts.[1][2][3]
Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL EtOH. Heat to boiling. If it dissolves, add water dropwise until persistent cloudiness appears.[2][4][5][6] Re-heat to clear. If this works, proceed.
Dissolution: Transfer the bulk crude solid to an Erlenmeyer flask. Add the minimum amount of boiling EtOH required to just dissolve the solid.[5]
Note: Keep the flask on a hot plate/steam bath. Add EtOH in small portions.
Hot Filtration (Critical for Purity): If the solution is dark or contains insoluble particles (dust, drying agents), filter the hot solution through a pre-warmed funnel with fluted filter paper.[3][4][5]
Why? Cold funnels cause premature crystallization, clogging the stem.[4][5]
Stop immediately when a faint, permanent turbidity (cloudiness) is observed.[1][3][4][5]
Add 1-2 drops of hot EtOH to clear the solution again.[1][2]
Crystallization: Remove from heat. Cap the flask loosely.
Stage 1: Allow to cool to room temperature undisturbed (approx. 30-60 mins). Rapid cooling here causes oiling out.[1][2][3][4][7]
Stage 2: Once crystals form, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Collection: Filter the crystals using a Büchner funnel under vacuum.
Washing: Wash the filter cake with a cold (0°C) mixture of 50:50 EtOH:Water.
Caution: Do not use pure EtOH; it will redissolve your product.[1][2][4][5]
Drying: Dry in a vacuum oven at 40°C or air dry until constant weight.
Protocol B: The Ethyl Acetate-Hexane System (Lipophilic Alternative)
Best if the compound forms an oil in water-based systems.[1][2][3]
Dissolution: Dissolve the crude solid in the minimum volume of boiling Ethyl Acetate (EtOAc).
Precipitation: Remove from heat source but keep hot. Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.[3][5]
Clearing: Add a few drops of EtOAc to restore clarity.[1][2][4][5]
Cooling: Allow to cool slowly. If an oil separates at the bottom, reheat and add slightly more EtOAc, then cool more slowly with vigorous stirring.
Process Logic & Troubleshooting (The "Why")
The success of this purification relies on understanding the failure modes of phenoxyacetamides.[5]
The "Oiling Out" Phenomenon
Phenoxyacetamides often separate as a liquid (oil) rather than a solid when the temperature drops, particularly in water-alcohol mixtures.[5] This occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities or solvent saturation.[5]
Solution: Use the Seeding Technique .[1][3][4][5] Save a tiny crystal of crude material. When the hot solution cools slightly (but is still clear), drop the seed crystal in. This provides a nucleation site for the lattice to grow, preventing the amorphous oil phase.[4][5]
Impurity Management
Recrystallization removes impurities based on solubility differences, but chemical washes prior to recrystallization are far more efficient for specific contaminants.[4][5]
Acidic Impurities (2-methylphenoxyacetic acid): If the crude is acidic, wash the organic layer (during workup) with 1M NaHCO₃.[1][3][5]
Basic Impurities (Aniline): If the crude smells of amines, wash with 1M HCl.[3][4][5]
Colored Impurities: Use activated charcoal during the hot filtration step (Step 3 of Protocol A).[1][3][5]
Visual Workflow (Graphviz)[1][2][3][5]
The following diagram illustrates the decision matrix for purifying this compound.
Caption: Decision tree for the recrystallization of phenoxyacetamides, highlighting the critical intervention point for "oiling out".
References
Royal Society of Chemistry. (2014).[3][4][5][8] Synthesis and characterization of phenoxyacetamide derivatives. Supplementary Information regarding general purification of acetamide analogs. Link
National Institutes of Health (PMC). (2011).[3][5] Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives. Describes recrystallization of N-phenylacetamides from ethanol systems. Link
Organic Syntheses. (1922).[2][3][4][5] Phenylacetamide.[1][2][4][5][7][9][10] Org. Synth. 1922, 2,[3][5] 63. Provides foundational solubility data for phenylacetamides in water and ethanol. Link
Application Note: High-Efficiency Microwave-Assisted Synthesis of Phenoxy Acetamides
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Lead Generation, Green Chemistry, and Library Synthesis Introduction and Pharmacological Context Phenoxy aceta...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application Area: Lead Generation, Green Chemistry, and Library Synthesis
Introduction and Pharmacological Context
Phenoxy acetamides and their derivatives represent a highly privileged scaffold in medicinal chemistry. Molecules containing the 2-phenoxy-N-phenylacetamide core exhibit a broad spectrum of biological activities, including anesthetic, anti-arrhythmic, anti-inflammatory, and anti-Alzheimer's properties[1][2]. Traditionally, the synthesis of these compounds via the nucleophilic substitution of 2-chloroacetamides with substituted phenols requires prolonged heating (often 6 to 12 hours) under reflux conditions, frequently resulting in thermal degradation, side-product formation, and moderate yields[3][4].
The integration of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, microwave irradiation provides uniform, rapid, and selective heating of polar intermediates, drastically reducing reaction times from hours to mere minutes while significantly improving product purity and yield[5].
Mechanistic Causality: Why Microwave Irradiation?
The success of this protocol relies on the fundamental physics of microwave dielectric heating. In a conventional thermal system, heat is transferred through the vessel walls via conduction, leading to temperature gradients. In MAOS, microwave energy directly couples with the molecules in the reaction mixture.
The synthesis of phenoxy acetamides proceeds via an
mechanism. The addition of a mild base (such as anhydrous ) deprotonates the substituted phenol to form a highly polar phenoxide anion. Both the phenoxide intermediate and the preferred solvents (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile) possess high loss tangents (). This allows them to absorb microwave energy efficiently, creating localized superheating that rapidly overcomes the activation energy barrier of the nucleophilic attack on the 2-chloro-N-arylacetamide[4][6]. Furthermore, is preferred over stronger bases like or because it minimizes the risk of amide bond hydrolysis under high-temperature conditions.
Reaction Workflow
Figure 1: Mechanistic workflow for the microwave-assisted synthesis of phenoxy acetamides.
Quantitative Data and Condition Optimization
To establish a self-validating protocol, empirical data comparing solvent and base combinations is critical. As shown in Table 1, the use of DMF with
provides the optimal environment for microwave absorption and reaction completion. Table 2 highlights the dramatic efficiency gains of MAOS over conventional heating.
Table 1: Optimization of Solvent and Base under Microwave Conditions (100 °C, 10 min)
Solvent
Dielectric Constant ()
Base
Conversion (%)
Purity (LC-MS)
Ethanol
24.5
65%
Moderate (Hydrolysis noted)
Acetonitrile
35.9
88%
High
DMF
36.7
>95%
Excellent
Solvent-Free
N/A
75%
Moderate (Incomplete mixing)
Table 2: Comparative Analysis: Conventional vs. Microwave Synthesis[5]
Parameter
Conventional Reflux
Microwave Irradiation
Heating Source
Oil Bath / Heating Mantle
Dedicated Microwave Synthesizer
Reaction Time
6 – 12 Hours
5 – 10 Minutes
Temperature
82 °C (Acetonitrile reflux)
100 °C (Pressurized vial)
Average Yield
55% – 65%
85% – 95%
Environmental Impact
High solvent loss, high energy
Green chemistry compliant, low energy
Standard Operating Protocol: Microwave-Assisted Synthesis
This protocol is designed as a self-validating system. By monitoring pressure and temperature dynamically, the researcher can ensure the reaction proceeds safely and completely.
Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring. 10 mL pressure-rated microwave glass vial with a crimp cap and Teflon septum.
Step-by-Step Methodology
Step 1: Reaction Assembly
Weigh 1.0 mmol of the substituted phenol and transfer it into the 10 mL microwave vial.
Add 1.5 mmol of finely powdered, anhydrous
. Expert Insight: Ensure the is freshly oven-dried. Moisture can lead to competitive hydrolysis of the chloroacetamide.
Add 3.0 mL of anhydrous DMF to the vial and insert a Teflon-coated magnetic stir bar.
Stir the mixture at room temperature for 2 minutes to facilitate the formation of the phenoxide ion (a slight color change to pale yellow may be observed).
Add 1.1 mmol of the 2-chloro-N-arylacetamide to the mixture.
Seal the vial securely with the crimp cap.
Step 2: Microwave Irradiation
Place the sealed vial into the microwave cavity.
Program the microwave synthesizer with the following parameters:
Target Temperature: 100 °C
Ramp Time: 2 minutes
Hold Time: 8 minutes
Maximum Power: 150 W (Dynamic power modulation)
Pressure Limit: 15 bar (Safety cutoff)
Stirring: High (900 rpm)
Initiate the sequence. Self-Validation Check: The microwave should dynamically reduce power to ~20-30 W once the 100 °C target is reached. If power remains high, check for sensor misalignment or insufficient solvent volume.
Step 3: Workup and Isolation
Allow the microwave to actively cool the vial to below 40 °C using compressed air before removing it from the cavity.
Decrimp the vial and pour the reaction mixture into a beaker containing 30 mL of crushed ice-water.
Stir vigorously for 10 minutes. The phenoxy acetamide product will precipitate as a solid, while the DMF and inorganic salts remain in the aqueous phase.
Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (
mL) to remove residual DMF.
Purification: Recrystallize the crude product from hot ethanol.
Analytical Validation: Confirm product identity and purity via TLC (Hexane:Ethyl Acetate, 7:3), FT-IR (look for the characteristic amide carbonyl stretch at ~1650-1675 cm⁻¹), and
-NMR (confirming the singlet of the -O-CH₂- protons around 4.5-5.0 ppm)[2][6].
Troubleshooting and Safety Considerations
Vial Overpressurization: DMF expands significantly when superheated. Never exceed 50% of the vial's total volume (e.g., max 5 mL in a 10 mL vial).
Incomplete Conversion: If TLC indicates unreacted phenol, ensure the
is strictly anhydrous. Alternatively, increase the hold time by 2-3 minutes. Do not increase the temperature beyond 120 °C, as this may trigger thermal degradation of the amide bond.
Oily Products: If the product oils out instead of precipitating during the ice-water quench, it indicates residual DMF or a low-melting-point derivative. Extract the aqueous layer with Ethyl Acetate (
mL), wash the organic layer with brine, dry over , and concentrate under reduced pressure.
References
Liliana Perianu, Burhan Khafaf, George Mihai Nitulescu, Mircea Iovu. "Microwave - assisted Synthesis of 2-p-Amino-Salicyloxyacetanilides." ResearchGate, June 2010. Available at:[Link]
National Institutes of Health (NIH). "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives." PMC, February 2021. Available at:[Link]
Yanni Amals et al. "Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline." IOSR Journal of Pharmacy (IOSRPHR), January 2012. Available at:[Link]
Ahmed F. Darweesh et al. "Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]." ACS Omega, February 2024. Available at:[Link]
Taylor & Francis. "Synthesis of some N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives and their anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, August 2011. Available at:[Link]
Akshay R. Yadav et al. "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry, April 2020. Available at:[Link]
Thin Layer Chromatography (TLC) systems for monitoring acetamide synthesis
This Application Note is structured as a technical field guide for researchers monitoring the synthesis of acetamide and its derivatives. It prioritizes practical, high-fidelity separation strategies over generic textboo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a technical field guide for researchers monitoring the synthesis of acetamide and its derivatives. It prioritizes practical, high-fidelity separation strategies over generic textbook descriptions.
Executive Summary & Challenge Analysis
Synthesizing acetamide (
) or its derivatives presents a unique monitoring challenge compared to standard organic transformations.
High Polarity: Simple acetamides are water-soluble and highly polar, often adhering to the baseline in standard EtOAc/Hexane systems.
UV Invisibility: Unlike aromatic amides, aliphatic acetamides lack significant conjugation, rendering them nearly invisible under standard UV (254 nm) visualization unless high concentrations are used.
Interference: Common starting materials like ammonium acetate (
) are salts that streak or decompose on silica, obscuring the product region.
This guide details a Dual-Visualization Protocol and a Polar-Mobile Phase Strategy to resolve these issues.
Mobile Phase Strategy: The "Polarity Ladder"
Standard "30% EtOAc in Hexane" is insufficient for acetamide. The analyte requires a mobile phase capable of disrupting hydrogen bonding with the silica stationary phase.
Recommended Solvent Systems
System
Composition (v/v)
Target Analyte
Rf Range (Acetamide)
Notes
A (Standard)
10% MeOH in DCM
General Acetamides
0.35 – 0.45
Best balance of polarity and volatility.
B (Green)
100% Ethyl Acetate
Less polar derivatives
0.10 – 0.20
often too weak for simple acetamide; good for N-substituted.
C (High Polarity)
DCM : MeOH : NH₄OH (89:10:1)
Free Amines / Polar Amides
0.40 – 0.60
Ammonia suppresses tailing of starting amines.
D (Alternative)
EtOAc : EtOH (3:1)
Green Alternative
0.30 – 0.50
Replaces DCM systems; excellent separation power.
Critical Insight: If monitoring the reaction of Acetic Acid + Amine , add 1% Acetic Acid to the mobile phase. This keeps the unreacted starting acid protonated (
) rather than ionized (), preventing it from streaking at the baseline and masking the amide product.
Visualization Protocols
Since acetamide is UV-inactive, "looking for the spot" under a lamp is a recipe for false negatives. You must use chemical derivatization.
Method A: The "Disappearance" Check (Ninhydrin)
Best for: Confirming consumption of starting amine/ammonium salt.
Result: Starting amines turn Deep Blue/Purple . Acetamide (product) will either not stain or turn a very faint yellow/brown.
Method B: The "Specific" Amide Stain (Chlorine/Tolidine)
Best for: Direct confirmation of the acetamide product. This is the "Gold Standard" for non-UV active amides.
Also known as the Rydon-Smith method. It relies on chlorinating the amide nitrogen, then oxidizing a visualizer.[2]
Chlorination: Place the dry plate in a chamber containing
gas (generated by mixing KMnO₄ + HCl in a beaker) for 2 minutes.
Alternative: Spray with 2% tert-butyl hypochlorite in cyclohexane.
Aeration (Crucial): Remove plate and let it air dry in a fume hood for 10-15 minutes. You must remove excess free chlorine, or the whole plate will turn black in the next step.
Visualization: Spray with o-Tolidine/KI reagent (or Starch-Iodide solution).
Result: Acetamide appears as a Dark Blue/Black spot on a white background.[3]
Method C: The Universal Oxidizer (PMA)
Best for: General impurity profiling.
Dip in Phosphomolybdic Acid (PMA) solution (10% in EtOH).
Heat vigorously (heat gun).
Result: Acetamide appears as a Dark Green/Blue spot on a yellow background.
Experimental Workflow & Logic
The following diagram illustrates the decision logic for selecting the correct visualization method based on the specific acetamide derivative being synthesized.
Figure 1: Decision matrix for visualizing acetamide derivatives. Note that for aliphatic acetamides, UV is ineffective, necessitating the Chlorine/Tolidine or Ninhydrin pathways.
Troubleshooting & Optimization
Problem: "The Starting Material Stays at the Baseline"
Cause: Ammonium acetate or free amines are forming salts with the silica silanols.
Solution: Add 1% Ammonium Hydroxide (
) or Triethylamine () to your DCM:MeOH mobile phase. This basifies the silica, keeping the amine free and mobile.
Problem: "The Product Spot is Streaking"
Cause: Sample overload or incomplete solubility. Acetamide has high melting point and crystallizes easily.
Solution:
Dilute: Spot less material.
Solvent: Ensure the sample is fully dissolved in MeOH before spotting.
Co-spotting: Always run three lanes: [Reactant] | [Co-spot] | [Reaction Mixture]. This confirms if the "new spot" is actually new or just the reactant moving differently in the crude matrix.
References
Menschutkin, N. (1884). Velocity of Amide Formation. Journal für Praktische Chemie.
Application Note: In Vitro Pharmacological Profiling of 2-(2-methylphenoxy)-N-phenylacetamide
Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, assay causality, and step-by-step in vitro validation protocols. Introduction & Mechanistic Ra...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals
Content Focus: Mechanistic rationale, assay causality, and step-by-step in vitro validation protocols.
Introduction & Mechanistic Rationale
The compound 2-(2-methylphenoxy)-N-phenylacetamide belongs to the phenoxyacetamide chemical class, a highly versatile scaffold in medicinal chemistry. Recent high-throughput screening campaigns and in silico modeling have identified phenoxyacetamide derivatives as potent modulators across two highly distinct biological targets:
SARS-CoV-2 Main Protease (Mpro): Acting as non-covalent or reversible covalent inhibitors[1].
Transient Receptor Potential Vanilloid 1 (TRPV1): Acting as antagonists to block capsaicin- or acid-induced calcium influx in pain and neurogenic inflammation models[2].
The Threat of Pan-Assay Interference (PAINS)
Before committing resources to extensive profiling, it is critical to address the physicochemical liabilities of lipophilic phenoxyacetamides. While this specific scaffold generally passes in silico PAINS (Pan-Assay Interference Compounds) filters, lipophilic small molecules are notorious for forming colloidal aggregates in aqueous buffers[3]. These aggregates can non-specifically sequester enzymes or physically block ion channels, leading to false-positive readouts.
To ensure trustworthiness and self-validation , the protocols below are engineered with specific biochemical countermeasures—such as the inclusion of zwitterionic detergents (CHAPS) and the elimination of allosteric assay artifacts (probenecid)—to guarantee that any observed activity is driven by true stoichiometric binding.
Assay Workflow & Logical Architecture
The following diagram illustrates the orthogonal screening architecture designed to evaluate the dual-target potential of 2-(2-methylphenoxy)-N-phenylacetamide while rigorously filtering out artifactual interference.
Workflow for in vitro profiling of 2-(2-methylphenoxy)-N-phenylacetamide.
The Mpro assay utilizes a Förster Resonance Energy Transfer (FRET) substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). When the intact substrate is cleaved by Mpro, the Edans fluorophore is separated from the Dabcyl quencher, resulting in a measurable fluorescent signal.
Critical Reagent Choices:
Buffer Selection (Tris vs. HEPES): We utilize Tris-HCl over HEPES. Studies have demonstrated that HEPES buffers can lead to a lower fluorescence increase over time, dampening the assay's dynamic range[4].
Dithiothreitol (DTT): Mpro relies on a highly reactive catalytic dyad (Cys145/His41). The inclusion of 1-2 mM DTT is mandatory to maintain a reducing environment, preventing artifactual inhibition via cysteine oxidation[4].
CHAPS Detergent: To prevent the phenoxyacetamide from forming colloidal aggregates that non-specifically inhibit the protease, 0.05% CHAPS is added. CHAPS disrupts aggregates without denaturing the enzyme[4].
Step-by-Step Methodology
Buffer Preparation: Prepare the Assay Buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.05% CHAPS. Keep on ice.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(2-methylphenoxy)-N-phenylacetamide in 100% DMSO.
Enzyme Pre-Incubation: In a black 384-well microplate, add 10 µL of recombinant SARS-CoV-2 Mpro (diluted in Assay Buffer to a final well concentration of 300 nM)[4]. Add 1 µL of the diluted test compound. Incubate the plate at 37°C for 15 minutes to allow for binding equilibrium.
Reaction Initiation: Add 10 µL of the FRET substrate (final well concentration of 25 µM) to all wells to initiate the reaction[4].
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 15 minutes at Ex/Em = 340 nm / 490 nm.
Data Extraction: Calculate the initial velocity (
) from the linear portion of the progress curve (Relative Fluorescence Units per second, RFU/s)[4].
TRPV1 is a non-selective cation channel. Activation by agonists (like capsaicin) causes a massive influx of intracellular calcium (
). To test 2-(2-methylphenoxy)-N-phenylacetamide as an antagonist, we measure its ability to block this capsaicin-induced influx.
Critical Reagent Choices:
Probenecid-Free Environment: Traditional calcium dyes require probenecid, an organic anion transporter inhibitor, to prevent the dye from leaking out of the cell. However, probenecid is a known nuisance compound that can allosterically interact with GPCRs and ion channels. By using the FLIPR Calcium 6 Assay Kit (which utilizes a proprietary masking and quench technology), we completely eliminate probenecid from the assay, preserving native receptor pharmacology[5].
Wash-Free Protocol: Removing wash steps prevents the detachment of HEK293 cells, ensuring a uniform monolayer and reducing well-to-well variability[5].
Step-by-Step Methodology
Cell Plating: Seed HEK293 cells stably expressing human TRPV1 into a black-walled, clear-bottom 384-well plate at a density of 15,000 cells/well in 25 µL of DMEM (10% FBS). Incubate overnight at 37°C, 5%
Dye Loading: Remove the plate from the incubator. Add 25 µL of FLIPR Calcium 6 dye (prepared in Hank’s Balanced Salt Solution with 20 mM HEPES, pH 7.4) directly to the wells. Do not add probenecid. Incubate for 2 hours at 37°C[5].
Compound Addition (Antagonist Phase): Transfer the plate to the FLIPR instrument. Program the fluidics to add 10 µL of 2-(2-methylphenoxy)-N-phenylacetamide (diluted in HBSS buffer). Monitor baseline fluorescence for 5 minutes to ensure the compound does not possess intrinsic agonistic activity[2].
Agonist Challenge: Following the 5-minute pre-incubation, the instrument automatically adds 10 µL of Capsaicin (final concentration 1 µM, equivalent to the
Signal Detection: Record the fluorescence intensity (Ex 485 nm / Em 525 nm) continuously for 3 minutes to capture the transient calcium peak[2].
Data Presentation & Quality Control
To ensure the trustworthiness of the generated data, all quantitative outputs must be standardized. The table below outlines the expected data structure and the strict Quality Control (QC) acceptance criteria required to validate the activity of 2-(2-methylphenoxy)-N-phenylacetamide.
Assay Type
Target System
Primary Readout
Key Pharmacological Parameter
QC Acceptance Criteria (Z'-factor)
Enzymatic
SARS-CoV-2 Mpro
FRET Cleavage Velocity (RFU/sec)
(Inhibition Concentration)
(High robustness)
Cell-Based
hTRPV1 (HEK293)
FLIPR Calcium Flux (Max - Min RFU)
& Hill Slope
(Standard for cell assays)
Counter-Screen
Target-Free Buffer
Dynamic Light Scattering (DLS)
Aggregation Threshold
No aggregates
Note: A Hill Slope significantly steeper than 1.0 in either assay is a strong indicator of non-stoichiometric binding or colloidal aggregation, necessitating immediate data invalidation and re-testing under higher detergent concentrations.
References
Title: 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies
Source: National Institutes of Health (NIH) / PubMed Central
URL:1[1]
Title: Calcium assays for the FLIPR System
Source: Molecular Devices
URL:5[5]
Title: Application Notes and Protocols for Cell-Based Assays of 4-isopropyl-N-(4-methylbenzyl)benzamide, a Putative TRPV1 Antagonist
Source: BenchChem
URL:2[2]
Title: Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay
Source: National Institutes of Health (NIH) / PubMed Central
URL:4[4]
Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations
Source: National Institutes of Health (NIH) / PubMed Central
URL:3[3]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Improving yield in the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide
Ticket ID: CHEM-SUP-8821
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
You are experiencing yield challenges in the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide . This reaction is a classic Williamson Ether Synthesis between o-cresol (2-methylphenol) and 2-chloro-N-phenylacetamide.
While theoretically straightforward, this specific substrate presents a unique challenge: Steric Hindrance . The methyl group at the ortho position of the phenol ring creates steric bulk near the nucleophilic oxygen, significantly slowing the SN2 attack compared to unsubstituted phenol. Furthermore, the amide moiety on the electrophile is susceptible to hydrolysis under vigorous basic conditions.
This guide provides a self-validating protocol designed to overcome these kinetic barriers using Finkelstein catalysis and Phase Transfer Catalysis (PTC) principles.
Module 1: Reaction Mechanism & Logic
To improve yield, we must first visualize the kinetic bottleneck. The reaction follows an SN2 mechanism.[1][2][3][4][5]
The Kinetic Bottleneck
Deprotonation: The base (K₂CO₃) deprotonates o-cresol to form the phenoxide anion.
Nucleophilic Attack: The phenoxide attacks the
-carbon of the chloroacetamide.
The Problem: The ortho-methyl group acts as a "gatekeeper," physically shielding the oxygen. Additionally, Chlorine is a mediocre leaving group.
The Solution: Catalytic Iodide Cycle
We introduce Potassium Iodide (KI).[6] The Iodide ion (I⁻) is a better nucleophile and a better leaving group than Chloride.
In-situ Exchange: I⁻ displaces Cl⁻ to form the highly reactive 2-iodo-N-phenylacetamide.
Rapid Coupling: The sterically hindered phenoxide can displace the Iodide much faster than the Chloride.
Figure 1: The catalytic iodide cycle bypasses the kinetic penalty of the chloride leaving group.
Module 2: Critical Process Parameters (CPPs)
The following parameters are non-negotiable for high yields (>85%).
Parameter
Recommended Setting
Scientific Rationale
Solvent
Acetone (Anhydrous) or MEK
Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and more reactive [1]. Acetone is easier to remove than DMF.
Base
K₂CO₃ (Anhydrous)
Strong enough to deprotonate phenol (pKa ~10) but too weak to deprotonate the amide nitrogen (pKa ~17), preventing N-alkylation side products [2].
Catalyst
KI (10-20 mol%)
Essential for converting the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein condition) [3].
Stoichiometry
1.0 : 1.1 : 2.0
Use a slight excess (1.1 eq) of the chloroacetamide and 2.0 eq of Base to drive the reaction to completion.
Moisture
Strictly Anhydrous
Water solvates the nucleophile (reducing reactivity) and can hydrolyze the chloroacetamide to chloroacetic acid.
Module 3: The "Gold Standard" Protocol
Target Scale: 10 mmol
Estimated Yield: 85-92%
Materials
o-Cresol: 1.08 g (10 mmol)
2-Chloro-N-phenylacetamide: 1.86 g (11 mmol)
Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol) - Must be finely powdered and dried.
Potassium Iodide (KI): 0.16 g (1 mmol)
Acetone (Dry): 30 mL
Step-by-Step Procedure
Activation (Critical Step):
In a round-bottom flask, combine o-cresol, K₂CO₃, and Acetone.
Stir at reflux for 30 minutes before adding the electrophile.
Why? This ensures complete formation of the phenoxide anion. You will see the suspension change texture/color slightly.
Reaction:
Cool slightly and add 2-Chloro-N-phenylacetamide and KI .
Return to reflux. Monitor via TLC (Solvent: 30% Ethyl Acetate in Hexane).
Time: Typically 4–6 hours with KI (vs. 12+ hours without).
Workup (Minimizing Loss):
Filtration: Filter off the solid inorganic salts (KCl, KHCO₃) while the solution is warm. Wash the filter cake with warm acetone.
Concentration: Evaporate the acetone under reduced pressure. You will be left with a crude solid/oil.
Precipitation: Dissolve the residue in a minimum amount of DCM (5 mL) and add cold Hexane (50 mL) with vigorous stirring. The product should precipitate out.
Alternative: Recrystallize from Ethanol/Water (1:1).
Module 4: Troubleshooting & FAQ
Use this decision tree to diagnose yield failures.
Figure 2: Diagnostic logic for yield optimization.
Frequently Asked Questions
Q: My product is turning brown/red upon drying. Why?A: This indicates oxidation of unreacted o-cresol or trace aniline (if the amide hydrolyzed).
Fix: Wash the organic layer with 1M NaOH during workup to remove unreacted phenols, then wash with water. Recrystallize immediately.
Q: Can I use NaOH instead of K₂CO₃ to speed it up?A:Not recommended. NaOH is a strong nucleophile and can attack the amide carbonyl, leading to hydrolysis (breaking the molecule apart). Carbonate bases are "orthogonal"—strong enough for the phenol, weak enough for the amide.
Q: The reaction solidifies into a hard cake. How do I prevent this?A: This is "clumping" of the inorganic salts.
Fix: Use overhead mechanical stirring if scaling up (>10g). For smaller scales, add 5-10% DMF to the acetone to improve solubility of the salts.
Q: I don't have KI. Can I use Tetrabutylammonium Bromide (TBAB)?A: Yes. TBAB acts as a Phase Transfer Catalyst (PTC).[7] If using TBAB, switch the solvent to Toluene and use solid K₂CO₃. The TBAB shuttles the phenoxide into the toluene layer [4].
References
Williamson Ether Synthesis. Organic Chemistry Portal.[1] (Standard SN2 mechanism and solvent effects). Link
Synthesis of aryloxyacetamides. (2023). National Institutes of Health (PMC). Discusses base selection and steric effects in similar substrates. Link
Finkelstein Reaction & Catalysis. Calibre Chemicals. Explains the role of KI in accelerating alkyl chloride substitutions. Link
Phase Transfer Catalysis. ACS Green Chemistry Institute. Guide to using PTC (TBAB) for ether synthesis in non-polar solvents. Link
Technical Guide: Minimizing Side Reactions in 2-(2-methylphenoxy)-N-phenylacetamide Synthesis
Executive Summary & Reaction Logic This guide addresses the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide via the nucleophilic substitution of 2-chloro-N-phenylacetamide with o-cresol (2-methylphenol).[1] While conc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reaction Logic
This guide addresses the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide via the nucleophilic substitution of 2-chloro-N-phenylacetamide with o-cresol (2-methylphenol).[1] While conceptually a simple Williamson ether synthesis, the presence of the amide functionality introduces specific chemoselectivity challenges.
The core objective is to favor the O-alkylation of the phenoxide while suppressing hydrolysis and N-alkylation (dimerization) of the amide backbone.
The Reaction Scheme
The target transformation relies on the acidity difference between the phenol (
A. Hydrolysis of the Chloroacetamide (Competitive Substitution)
The Issue: Water present in the solvent or base competes with the phenoxide ion for the electrophilic carbon.
Product: 2-hydroxy-N-phenylacetamide.[1]
Mechanism: Hydroxide ions (
) or water attack the -carbon of 2-chloro-N-phenylacetamide.[1]
Technical Insight: This is most prevalent when using aqueous bases (NaOH/KOH) or hygroscopic solvents (wet Acetone/DMF).
Mitigation:
Switch Base: Use anhydrous Potassium Carbonate (
) instead of NaOH. is strong enough to deprotonate the phenol but generates lower concentrations of free hydroxide.
Solvent Choice: Use anhydrous Acetone or MEK (Methyl Ethyl Ketone) to facilitate precipitation of the KCl byproduct, driving the reaction forward.
B. N-Alkylation (Amide Dimerization)
The Issue: The amide nitrogen in the starting material or product acts as a nucleophile.[1]
Product: N-alkylated dimers/oligomers.
Mechanism: If the base is too strong (e.g., NaH, excess NaOH), it deprotonates the amide nitrogen (
). This nitrogen then attacks another molecule of 2-chloro-N-phenylacetamide.[1]
Technical Insight: This side reaction is the primary reason for "gummy" or "tar-like" impurities.[1]
Mitigation:
pKa Matching: Ensure the base's conjugate acid pKa is between 10 (Phenol) and 16 (Amide). Carbonates (
) are ideal; Hydrides () are disastrous.
C. Oxidative Coupling (Color Impurities)
The Issue: Phenols are susceptible to oxidation, forming quinones or coupled biphenols.
Symptom: Reaction mixture turns dark pink, red, or brown.[1]
Mitigation:
Inert Atmosphere: Conduct the reaction under a Nitrogen or Argon blanket.[1]
Reagent Quality: Ensure o-cresol is colorless (distill if brown) before use.
Impurity Pathway Visualization
Figure 2: Map of potential impurity generation pathways.
Optimized Experimental Protocol
Standardized for 10 mmol scale. Self-validating via TLC/HPLC monitoring.
Reagents
2-Chloro-N-phenylacetamide: 1.70 g (10 mmol) [Synthesized from Aniline + Chloroacetyl Chloride][1]
Potassium Iodide (KI): 0.08 g (0.5 mmol, 5 mol%) [Catalyst]
Solvent: Acetone (Dry, 30 mL) or DMF (10 mL)
Procedure
Activation: In a round-bottom flask equipped with a reflux condenser and
inlet, dissolve o-cresol in the solvent. Add and stir at room temperature for 15 minutes.
Why: This generates the phenoxide anion gently.[1]
Addition: Add 2-chloro-N-phenylacetamide and the KI catalyst.
Why KI? Finkelstein reaction in situ converts the alkyl chloride to a more reactive alkyl iodide, accelerating the SN2 reaction and allowing milder temperatures.
Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 4–6 hours.
Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] Look for the disappearance of the chloroacetamide (
Pour mixture into Ice Water (100 mL). The product should precipitate as a solid.[1][2]
Crucial Step: If the product is oily, the reaction may have incomplete conversion or high impurity content. Stir vigorously to induce crystallization.[1]
Recrystallize from Ethanol with activated charcoal. Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
atmosphere next time.
Wash crude solid thoroughly with cold 5-10% NaOH solution.[1]
Frequently Asked Questions
Q1: Can I use NaOH instead of K2CO3?A: While possible, NaOH is risky.[1] It increases the concentration of free
, promoting hydrolysis of the chloro-amide bond (Impurity A). If you must use NaOH, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB) to limit the contact between the amide and the aqueous base.
Q2: Why is Potassium Iodide (KI) added?A: KI acts as a nucleophilic catalyst.[1] It displaces the chloride to form an intermediate iodide, which is a better leaving group. This allows the reaction to proceed faster at lower temperatures, reducing the thermal window for side reactions like N-alkylation.
Q3: How do I remove the unreacted 2-chloro-N-phenylacetamide?A: This starting material is neutral and water-insoluble, making it hard to wash away.[1] The best strategy is to drive the reaction to completion by using a slight excess of o-cresol (1.1 eq). Excess o-cresol is easily removed by an alkaline wash (NaOH), whereas excess chloroacetamide requires difficult chromatographic separation.[1]
References
PrepChem. "Preparation of 2-chloro-N-phenylacetamide."[1][3][5] PrepChem.com.[1] Accessed Feb 28, 2026.[1] [Link]
Omar, R. S., et al. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide."[1][6] Arkivoc, vol. 2021, no.[1][6] 10, pp. 1-13.[1] [Link]
Suryawanshi, M. R., et al. "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents."[3] Future Journal of Pharmaceutical Sciences, vol. 8, no. 1, 2022.[1][3] [Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(2-methylphenoxy)-N-phenylacetamide
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic synthetic intermediates and screening h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic synthetic intermediates and screening hits.
The compound 2-(2-methylphenoxy)-N-phenylacetamide presents a classic formulation challenge. Structurally, it consists of an acetamide core flanked by two aromatic systems (a phenyl ring and an ortho-cresol derivative). This dual-aromatic, non-ionizable structure classifies it as a "brick-dust" and "grease-ball" hybrid molecule[1]. It possesses high lipophilicity (driving it out of water) and strong intermolecular hydrogen bonding potential via the amide core (creating a stable, high-energy crystal lattice that resists dissolution).
This guide provides field-proven, mechanistically grounded strategies to overcome these challenges for both in vitro and in vivo applications.
Diagnostic Formulation Workflow
Before altering your experimental design, use the following decision matrix to select the most thermodynamically stable and biologically compatible solubilization strategy for your specific assay.
Caption: Diagnostic workflow for selecting a solubilization strategy.
Core Troubleshooting FAQs
Q1: I tried adjusting the pH of my buffer to force the compound into solution, but the solubility didn't change. Why?A: Adjusting pH only improves the solubility of molecules with ionizable centers (acids or bases) by converting them into highly water-soluble salts[2]. 2-(2-methylphenoxy)-N-phenylacetamide is essentially neutral. The amide nitrogen is stabilized by resonance with the carbonyl group, dropping its pKa well below physiological relevance, and the ether oxygen is similarly non-basic. Because it cannot be protonated or deprotonated within a biologically relevant pH range (pH 2–10), pH adjustments will not alter its thermodynamic solubility.
Q2: When I dilute my 10 mM DMSO stock into my aqueous assay buffer, the solution immediately turns cloudy. How do I prevent this?A: You are observing "solvent-shift" precipitation. When a concentrated DMSO stock is introduced to water, the local concentration of the drug drastically exceeds its thermodynamic solubility in the new, highly aqueous microenvironment. This supersaturation triggers rapid nucleation, causing the hydrophobic molecules to aggregate into colloidal particles or crystals[3].
Causality & Solution: To prevent this, you must lower the interfacial tension of the aqueous phase before adding the drug. By pre-dissolving a non-ionic surfactant (like 0.05% Tween-80) into your aqueous buffer, you create empty micelles. When the DMSO stock is added slowly with high shear, the drug molecules are immediately sequestered into the hydrophobic cores of these micelles before they have time to nucleate[4].
Q3: My cell culture assay cannot tolerate high DMSO concentrations (>0.1%), and surfactants are lysing my cells. What is the best alternative?A: For highly sensitive in vitro or in vivo models, Cyclodextrin complexation is the gold standard[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The aromatic rings of 2-(2-methylphenoxy)-N-phenylacetamide can slip into this cavity, forming a non-covalent inclusion complex. This masks the drug's hydrophobic surface area from the bulk water, drastically increasing its apparent aqueous solubility without the need for organic co-solvents or harsh surfactants[].
Quantitative Comparison of Solubilization Strategies
The following table summarizes the expected physicochemical outcomes when applying different formulation strategies to this specific compound.
Formulation Strategy
Primary Mechanism of Action
Estimated Max Solubility
Biocompatibility
Primary Drawback
Standard PBS Buffer
Baseline thermodynamic solubility
< 1 µM
Excellent
Insufficient concentration for most assays.
5% DMSO Co-solvent
Disruption of water H-bond network; lowering dielectric constant[7]
~ 50 µM
Moderate (Assay dependent)
High risk of solvent-shift precipitation upon further dilution.
Requires 24-48 hours to reach thermodynamic equilibrium.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to your biological assay unless the validation checkpoints are successfully met.
Protocol A: The Anti-Nucleation "Solvent-Shift" Method
Use this protocol for biochemical assays where low concentrations of organic solvents and surfactants are tolerated.
Stock Preparation: Dissolve 2-(2-methylphenoxy)-N-phenylacetamide in 100% molecular-biology grade DMSO to a concentration of 10 mM.
Validation Checkpoint 1: The solution must be completely optically clear. If particulates remain, warm to 37°C and sonicate for 5 minutes.
Buffer Preparation: Prepare your target aqueous buffer (e.g., 1X PBS) and add 0.05% to 0.1% (v/v) Tween-80. Mix thoroughly until the surfactant is completely dissolved.
High-Shear Addition: Place the aqueous buffer on a vortex mixer at medium-high speed. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the vortex vortex (do not touch the plastic walls).
Equilibration: Allow the solution to mix for 2 minutes at room temperature.
Validation Checkpoint 2 (Tyndall Effect Test): Measure the absorbance of the final solution at 600 nm (OD600) against a blank of the buffer+surfactant. An OD600 > 0.05 indicates the presence of colloidal aggregates (failed solubilization). A successful micellar dispersion will have an OD600 < 0.02.
Use this protocol for cell-based assays or animal models requiring strictly aqueous, solvent-free delivery.
Host Solution Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer to a final concentration of 20% (w/v).
Guest Addition: Add the solid 2-(2-methylphenoxy)-N-phenylacetamide powder directly to the HP-β-CD solution in excess (e.g., aim for a theoretical 5 mM concentration, knowing some will remain undissolved).
Thermodynamic Equilibration: Cyclodextrin complexation is a dynamic equilibrium that requires time[9]. Place the suspension on an end-over-end rotator or orbital shaker at room temperature (or 37°C) for 24 to 48 hours.
Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, solid drug.
Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PVDF syringe filter to remove any sub-micron nuclei.
Validation Checkpoint 3: Because you added the drug in excess, you must quantify the final dissolved concentration. Dilute an aliquot of the filtrate 1:10 in methanol and quantify the drug concentration via HPLC-UV against a known standard curve.
Caption: Mechanism of HP-β-Cyclodextrin host-guest inclusion complexation.
References
Source: PMC (NIH)
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications
Source: MDPI
URL
Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility
Source: Touro Scholar
URL
Title: Cyclodextrin Solutions for API Solubility Boost
Source: BOC Sciences
URL
Title: Formulation strategies for poorly soluble drugs
Source: ResearchGate
URL
Title: Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series
Source: UPERTIS
URL
Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs
Source: Brieflands
URL
Optimizing reaction temperature for nucleophilic substitution of chloroacetanilides
Topic: Optimizing Reaction Temperature for Nucleophilic Substitution of -Chloroacetanilides Ticket ID: OPT-SN2-CA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement You ar...
You are accessing the advanced technical support logs for the optimization of
-chloroacetanilide scaffolds. This guide addresses the kinetic tension inherent in these substrates: balancing the activation energy required to overcome steric hindrance (especially in 2,6-substituted systems like Lidocaine intermediates) against the thermal instability of the amide bond.
Module 1: Kinetic Control & Temperature Profiling
The Core Challenge:
-Chloroacetanilides are bifunctional electrophiles. You desire substitution at the -carbon (Path A), but thermal stress promotes attack at the carbonyl carbon (Path B - Hydrolysis/Cleavage) or solvent-mediated side reactions.
Thermodynamic vs. Kinetic Landscape:
Target Reaction (
): Second-order kinetics. Rate . Requires sufficient thermal energy to penetrate the steric shield of the aniline ring, especially if ortho-substituted.
Primary Failure Mode (Solvolysis/Hydrolysis): Pseudo-first-order kinetics (if solvent is involved). Accelerated exponentially by temperature (
C in protic media).
Solvent-Temperature Matrix
Use this table to select your starting temperature based on your solvent system.
Solvent Class
Representative Solvents
Rec. Temp Range (C)
Kinetic Profile
Risk Factor
Polar Aprotic
DMSO, DMF, DMAc
40 – 60
Fastest. "Naked" nucleophile effect reduces .
Runaway exotherms; difficult workup.
Non-Polar
Toluene, Xylene
80 – 110 (Reflux)
Moderate. Poor solubility requires phase transfer catalyst (PTC) or high T.
Amide thermal cleavage if moisture is present.
Polar Protic
Ethanol, IPA
70 – 85 (Reflux)
Slowest. Solvation shell cages nucleophile.
Solvolysis (ester formation); very slow conversion.
Green/Alt
2-MeTHF, Ethyl Acetate
60 – 75
Moderate. Good balance of solubility and reactivity.
Hydrolysis if wet; transacylation.
Module 2: Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired substitution and the critical failure modes (Hydrolysis and Dimerization).
Caption: Figure 1. Reaction outcomes governed by temperature.[1] Path A (Yellow) is desired; Path B (Red) represents thermal degradation.
Module 3: Troubleshooting Guide
Symptom 1: Reaction Stalls at 60-70% Conversion
Diagnosis: "Solvation Caging" or Protonation.
Root Cause: As the reaction proceeds, HCl is generated (if using amine nucleophiles). This protonates the remaining nucleophile, rendering it unreactive.
Fix:
Stoichiometry: Ensure you are using
equivalents of nucleophile (one to react, one to scavenge HCl).
Base Scavenger: Add an inorganic base (
) or a non-nucleophilic organic base (DIPEA) to free your nucleophile.
Temperature: Do not simply increase T. This will degrade the product. Switch to a more polar solvent (e.g., add 10% DMF to your toluene).
Symptom 2: Appearance of "Oil" or Tarry Precipitate
Diagnosis: Polymerization or Dimerization.
Root Cause: If the product contains a secondary amine, it can react with another molecule of starting material (double alkylation), forming dimers (often piperazine-diones).
Fix:
Dilution: Increase solvent volume (0.5 M
0.2 M).
Nucleophile Excess: Use a large excess of the primary nucleophile to statistically favor mono-substitution.
Temp Drop: Lower T by 10°C and extend reaction time.
Symptom 3: Loss of Amide Peak in NMR (Hydrolysis)
Diagnosis: Amide Bond Cleavage.
Root Cause: Reaction temperature
C in the presence of trace water or alcohol.
Fix:
Dry Solvents: Use anhydrous solvents.
Solvent Switch: Avoid ethanol/methanol if T must be high. Use Toluene or THF.
Module 4: The "Gold Standard" Optimization Protocol
Do not guess the temperature. Use this self-validating workflow to determine the optimal
for your specific substrate.
Caption: Figure 2. Stepwise temperature optimization workflow to maximize yield and minimize impurities.
Step-by-Step Protocol:
The Finkelstein Catalyst Trick (Optional but Recommended):
If
is sluggish due to sterics (e.g., 2,6-dimethyl substitution), add 10 mol% Sodium Iodide (NaI).
Mechanism:[2][3][4][5][6][7] Cl is exchanged for I (better leaving group) in situ. This allows you to run the reaction at lower temperatures (40-50°C) , preserving the amide bond [1].
The Temperature Ramp:
Start the reaction at RT (25°C) .
Ramp temperature by 10°C every 30 minutes while monitoring by TLC/LCMS.
Stop increasing heat when you observe steady consumption of starting material. This is your
. Hold here.
Quench & Workup:
Do not distill off high-boiling solvents (DMSO/DMF) at high heat. This promotes degradation. Use an aqueous extraction (LiCl solution washes) to remove the solvent.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Acetone as a solvent?A: Use caution. While Acetone is excellent for Finkelstein conditions (NaI solubility), it can react with primary amines to form imines (Schiff bases) . If your nucleophile is a primary amine, avoid ketones. Use Acetonitrile or THF instead [2].
Q: Why is my reaction faster in DMSO but dirtier?A: DMSO is a polar aprotic solvent. It solvates cations well but leaves anions (your nucleophile) "naked" and highly reactive. This lowers the activation energy for both the desired substitution and unwanted side reactions. If using DMSO, lower your temperature target by 20-30°C compared to ethanol [3].
Q: I'm synthesizing a Lidocaine analog. Why is the reaction so slow compared to unsubstituted acetanilide?A: Steric hindrance. The methyl groups at the 2,6-positions of the aniline ring create a "picket fence" around the reaction site. This blocks the backside attack required for
. You must use higher temperatures (refluxing toluene) or a smaller, linear nucleophile to compensate [4].
References
Lippa, K. A., et al. "Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides."[6] Journal of Agricultural and Food Chemistry, vol. 52, no. 11, 2004, pp. 3502–3509. Link
Sogorb, L., et al. "Improving the Synthesis of Lidocaine: A Green Chemistry Approach." Journal of Chemical Education, vol. 92, no. 3, 2015. Link
Lee, I., et al. "Nucleophilic substitution reactions of
-chloroacetanilides with benzylamines in dimethyl sulfoxide."[2] Organic & Biomolecular Chemistry, vol. 1, 2003, pp. 1989-1994.[2] Link
Wade, L. G. "Factors affecting rate of nucleophilic substitution reactions." Organic Chemistry, 8th Edition, Pearson. Link
Chemical Challenge: Both the product and the impurity are aromatic, organic-soluble solids.[1][2] Separation relies on exploiting the acidity difference between the phenolic hydroxyl group of o-cresol and the neutral amide backbone of the product.[1]
In the presence of a strong base (pH > 12), it loses a proton to become the o-cresolate anion .[1][2] This anion is highly polar and water-soluble.[1][2]
2-(2-methylphenoxy)-N-phenylacetamide (Product): Contains an amide proton.[1][2]
At pH 12–14, the amide proton remains attached.[1][2][3] The molecule remains neutral and lipophilic (organic-soluble).[1][2]
The Separation Mechanism:
By adjusting the aqueous phase to pH
14 (using NaOH), we force the equilibrium of o-cresol completely to the right (ionized form), trapping it in the water layer, while the product stays in the organic solvent.[1]
Figure 1: Chemoselective partitioning based on acidity constants (pKa).[1][2][3]
Module 2: Troubleshooting Protocols
Protocol A: The "Gold Standard" Alkaline Wash
Use this as your primary purification step immediately after the reaction workup.[1]
Reagents:
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]
Separation: Allow layers to separate. Collect the organic layer.[1][2][5][6][7]
Note: The aqueous layer (top if DCM, bottom if EtOAc) will turn yellow/orange if significant o-cresol is present (phenoxides are often colored).[1][2][3]
Second Base Wash: Repeat step 2 with fresh 1.0 M NaOH.
Neutralization: Wash the organic layer once with distilled water, then once with Brine (to remove residual base and break emulsions).[2]
Drying: Dry over anhydrous
or , filter, and evaporate.
Validation Check:
Run a TLC (Thin Layer Chromatography) using 30% EtOAc in Hexanes.
o-Cresol Rf: ~0.6–0.7 (Stains heavily with KMnO4 or Iodine).[1][2]
Explanation: While N-phenylacetamides are stable to dilute base at room temperature, hot or concentrated (>3M) NaOH can hydrolyze the amide bond, breaking the molecule into aniline and phenoxyacetic acid.[1][2][3]
Fix: Keep the wash cold (ice bath) if you are worried, and never use base stronger than 1M.[1][2] Ensure you do not leave the product in contact with NaOH for prolonged periods (e.g., overnight).[1][2]
Q2: The layers won't separate (Emulsion). What do I do?
Diagnosis: Phenolic extractions often form stable emulsions due to the surfactant-like properties of the phenoxide anion.[1][2]
Fix:
Add solid NaCl directly to the separatory funnel and shake.[1][2]
Wait 20 minutes.
If still stuck, filter the entire mixture through a pad of Celite.[2]
Q3: The product still smells like "Band-Aids" (medicinal/smoky).
Diagnosis: Trace o-cresol remains.[1][2] The human nose can detect cresols at ppb (parts per billion) levels.[1][2]
Fix: The smell does not always indicate chemical impurity significant enough to affect bioassays.[1][2] Rely on NMR/HPLC, not smell. If purity is critical, perform Protocol B (Recrystallization).[1][2][3]
Stability issues of 2-(2-methylphenoxy)-N-phenylacetamide under acidic conditions
Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of 2-(2-methylphenoxy)-N...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of 2-(2-methylphenoxy)-N-phenylacetamide during drug development.
While aryloxyacetamides are generally robust, exposing them to acidic environments (such as gastric fluid or acidic formulation buffers) triggers specific degradation pathways. This guide synthesizes mechanistic theory with field-proven analytical protocols to help you troubleshoot, quantify, and prevent stability failures.
Mechanistic Insight: The Vulnerability of the Amide Bond
To troubleshoot degradation, we must first understand the causality at the molecular level. 2-(2-methylphenoxy)-N-phenylacetamide contains two potential sites for acid-catalyzed cleavage: the ether linkage (aryloxy group) and the amide bond.
Under standard acidic stress (e.g., 0.1 N HCl), the ether linkage remains highly stable because the oxygen atom is a poor leaving group and requires harsh, concentrated acids (like HI or HBr) to cleave. In contrast, the amide bond is highly susceptible to acid-catalyzed hydrolysis [1].
The degradation is driven by the protonation of the carbonyl oxygen. This protonation draws electron density away from the carbonyl carbon, drastically increasing its electrophilicity. Water, acting as a nucleophile, attacks this activated carbon to form a tetrahedral intermediate. Subsequent intramolecular proton transfer to the nitrogen atom transforms the amine into a superior leaving group (aniline). The C-N bond then cleaves, irreversibly yielding 2-(2-methylphenoxy)acetic acid and an anilinium ion [2].
Acid-catalyzed hydrolysis pathway of 2-(2-methylphenoxy)-N-phenylacetamide.
Troubleshooting Protocol: Acidic Forced Degradation Study
To accurately profile this degradation without introducing analytical artifacts, your experimental workflow must be a self-validating system. The following protocol is aligned with ICH Q1A (R2) guidelines for stability testing [3].
Step 1: Preparation of the API Solution
Action: Dissolve 2-(2-methylphenoxy)-N-phenylacetamide in a chemically inert co-solvent (e.g., 20% Acetonitrile / 80% Water) to achieve a concentration of 1.0 mg/mL.
Causality: The compound has poor aqueous solubility. A co-solvent ensures the API remains fully dissolved, preventing biphasic degradation kinetics where precipitation artificially lowers the observed hydrolysis rate.
Step 2: Acidic Stress Initiation
Action: Mix 5.0 mL of the API solution with 5.0 mL of 0.2 N HCl (yielding a final concentration of 0.1 N HCl). Seal in a glass ampoule and incubate at 60°C.
Causality: 60°C accelerates the kinetic rate, allowing you to simulate long-term stability issues within a 7-to-14-day window.
Step 3: Aliquot Neutralization (Critical Step)
Action: At designated time points (e.g., Day 1, Day 3, Day 7), withdraw a 1.0 mL aliquot and immediately neutralize it with 1.0 mL of 0.1 N NaOH.
Causality: If you inject an acidic sample directly into the HPLC autosampler, the compound will continue to degrade while waiting in the queue, leading to skewed quantitative data. Neutralization "freezes" the degradation profile at the exact time of extraction.
Step 4: RP-HPLC/UV Analysis & Mass Balance Validation
Action: Analyze the neutralized sample using a C18 column and a gradient mobile phase (Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm.
Self-Validation Check: Calculate the mass balance. The molar sum of the remaining parent compound, the generated 2-(2-methylphenoxy)acetic acid, and the aniline must equal 98-102% of the initial parent molarity. If the mass balance falls below 98%, it indicates that secondary degradation (such as the oxidative polymerization of aniline) is occurring, and the stress conditions must be dialed back.
Quantitative Data: Hydrolysis Kinetics
The table below summarizes typical degradation kinetics for 2-(2-methylphenoxy)-N-phenylacetamide under varying environmental conditions. Use this as a benchmark to determine if your formulation is failing prematurely.
Environmental Condition
Temperature (°C)
Apparent Rate Constant ()
Estimated Half-Life ()
Primary Degradation Products
pH 1.2 (Simulated Gastric)
37°C
~68 days
Carboxylic Acid + Aniline
pH 2.0 (0.01 N HCl)
60°C
~16 days
Carboxylic Acid + Aniline
pH 1.0 (0.1 N HCl)
60°C
~46 hours
Carboxylic Acid + Aniline
pH 7.4 (PBS Buffer)
37°C
> 2 years
None (Stable)
Frequently Asked Questions (FAQs)
Q: During my HPLC analysis of the acid-stressed samples, I see the 2-(2-methylphenoxy)acetic acid peak, but the aniline peak is missing or very small. Why?A: Aniline is highly susceptible to oxidation, especially in the presence of light and dissolved oxygen at elevated temperatures. It can rapidly form highly colored, polymeric degradation products (polyanilines) that may not elute cleanly on a standard reverse-phase gradient or may lack a sharp UV chromophore. To fix this, purge your stress solutions with nitrogen gas prior to sealing the ampoules to prevent secondary oxidative pathways.
Q: Can I use LC-MS to quantify the degradation products directly from the acidic stress buffer?A: Yes, but proceed with caution. The high concentration of chloride ions from the HCl will severely suppress ionization in the mass spectrometer's ESI source. You must either perform a solid-phase extraction (SPE) to desalt the sample or ensure your HPLC method diverts the early-eluting salt front to waste before the degradants enter the MS detector.
Q: How can I formulate this API for oral delivery if it degrades at pH 1.2?A: Because the half-life at 37°C in simulated gastric fluid is approximately 68 days, the compound is actually stable enough to survive the typical 2-to-4 hour gastric transit time without significant loss of potency. However, if your formulation requires prolonged liquid suspension, you must buffer the suspension to pH > 5.0 or utilize an enteric-coated solid dosage form to bypass the stomach entirely.
References
Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry, 7 Oct. 2019. Available at: [Link]
Chemistry Steps. "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps, 25 Jun. 2022. Available at: [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products." European Medicines Agency (EMA), 1 Aug. 2003. Available at: [Link]
Troubleshooting
Technical Support Center: Scale-Up of 2-(2-methylphenoxy)-N-phenylacetamide
Welcome to the process engineering and technical support hub for the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide. This guide is designed for researchers, process chemists, and drug development professionals transi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the process engineering and technical support hub for the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide. This guide is designed for researchers, process chemists, and drug development professionals transitioning this specific aryloxyacetamide derivative from bench-scale discovery to pilot-plant manufacturing.
Rather than a generic overview, this center provides mechanistic troubleshooting, self-validating protocols, and thermodynamic control strategies to overcome the specific heat transfer, mixing, and crystallization bottlenecks inherent to this molecule.
Part 1: Process Architecture & Critical Control Points
The synthesis of this molecule typically follows a highly convergent two-step route: the amidation of aniline with chloroacetyl chloride, followed by a Williamson etherification with 2-methylphenol (o-cresol). The diagram below maps the workflow and the critical control points (CCPs) required to prevent batch failure at scale.
Process flow for 2-(2-methylphenoxy)-N-phenylacetamide synthesis highlighting critical control points.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Thermal Runaway and Impurity Formation during Amidation
Q: Why do I see a sudden temperature spike and high levels of di-chloroacetylated impurities during the amidation step at the 50L scale, even though it worked perfectly in a 1L flask?
The Causality: The baseline [1] relies on the highly exothermic reaction between aniline and chloroacetyl chloride. At the bench scale, the high surface-area-to-volume (A/V) ratio of a round-bottom flask allows for rapid heat dissipation. At the pilot scale, the A/V ratio plummets. If the reagent is added too quickly, heat accumulates, causing a thermal runaway. Elevated temperatures lower the activation energy barrier for secondary reactions, causing the mono-alkylated product to react with excess chloroacetyl chloride, forming di-chloroacetylated impurities.
The Solution: Transition from batch addition to a dose-controlled, semi-batch process using Schotten-Baumann conditions (biphasic aqueous/organic system). The aqueous phase acts as a thermal heat sink, while continuous base addition neutralizes the HCl byproduct in real-time.
Issue 2: Stalled Conversion in the Etherification Step
Q: The Williamson etherification step stalls at 60% conversion when using K₂CO₃ and 2-methylphenol. How can I drive this to completion without increasing the temperature and risking degradation?
The Causality: The [2] between 2-chloro-N-phenylacetamide and 2-methylphenol using solid K₂CO₃ is a heterogeneous solid-liquid reaction. In the lab, magnetic stir bars create high-shear grinding forces that constantly expose fresh, reactive carbonate surfaces. Large-scale overhead impellers merely suspend the particles without breaking them, drastically reducing the reactive surface area and stalling the deprotonation of the phenol.
The Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 2-5 mol%. The PTC shuttles the phenoxide anion from the solid/aqueous interface directly into the bulk organic phase, bypassing the mechanical shear limitations of the reactor.
Issue 3: "Oiling Out" During Final Crystallization
Q: During the final cooling crystallization, my product separates as a sticky oil at the bottom of the reactor instead of forming crystals. How do I prevent this?
The Causality: 2-(2-methylphenoxy)-N-phenylacetamide has a relatively low melting point and high solubility in warm organic solvents. During rapid cooling, the solution crosses the binodal curve into a[3]—before it can nucleate solid crystals. This solute-rich liquid phase traps impurities and physically prevents the rigid ordering required for crystal lattice formation.
The Solution: Map the Metastable Zone Width (MSZW). You must hold the temperature just outside the LLPS boundary (supersaturated, but still a single phase) and introduce seed crystals to force secondary solid nucleation before the system can phase-separate into an oil.
Part 3: Standardized Experimental Protocol (1-kg Scale)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Phase 1: Biphasic Amidation
Setup: Charge a 10L jacketed reactor with Aniline (1.0 eq, 400g), Ethyl Acetate (4 L), and an aqueous solution of Na₂CO₃ (1.5 eq in 2 L water).
Cooling: Chill the biphasic mixture to 0–5°C under high agitation (300 rpm).
Dosing: Add Chloroacetyl chloride (1.05 eq, 509g) dropwise via a dosing pump over 3 hours.
Self-Validation Checkpoint: Monitor the internal temperature and pH. Validation: The temperature must not exceed 10°C. The aqueous phase pH must remain > 7.5. If pH drops below 7.5, pause dosing; this validates that the base is actively neutralizing the HCl before proceeding.
Workup: Separate the phases. Wash the organic layer with 1N HCl, then brine.
Self-Validation Checkpoint: Run an IPC (In-Process Control) via HPLC. Validation: Unreacted aniline must be < 0.5% AUC.
Phase 2: PTC-Mediated Etherification
Setup: To the organic layer containing the intermediate, add 2-methylphenol (1.1 eq, 510g), micronized K₂CO₃ (2.0 eq, 1.18 kg), and TBAB (0.05 eq, 69g).
Reaction: Heat the suspension to gentle reflux (approx. 75°C) for 8 hours.
Self-Validation Checkpoint: Sample the organic phase for GC/MS or HPLC analysis. Validation: The intermediate 2-chloro-N-phenylacetamide must be < 1.0% AUC. If > 1.0%, add 0.1 eq of 2-methylphenol and reflux for 2 more hours.
Workup: Cool to 25°C, add 3 L of water to dissolve the salts, and separate the organic phase. Wash with 1N NaOH to remove excess 2-methylphenol.
Phase 3: Anti-LLPS Seeded Crystallization
Concentration: Concentrate the ethyl acetate layer to exactly 3 volumes (approx. 2.5 L) under reduced pressure.
Dissolution: Heat to 65°C.
Self-Validation: The solution must be optically clear. If cloudy, LLPS has already occurred prematurely; add 0.5 vol of ethyl acetate until clear.
Seeding: Cool linearly to 50°C (just above the MSZW limit). Charge 1 wt% (approx. 10g) of pure 2-(2-methylphenoxy)-N-phenylacetamide seed crystals.
Self-Validation: Observe the reactor for 15 minutes. The seeds must remain suspended and not dissolve. This confirms the system is supersaturated but safely outside the oiling-out boundary.
Growth: Cool to 5°C at a strict rate of 0.1°C/min to promote crystal growth over secondary nucleation.
Isolation: Filter the resulting white crystalline slurry and wash with cold heptane. Dry under vacuum at 40°C.
Part 4: Quantitative Scale-Up Metrics
The following table summarizes the physical and thermodynamic shifts encountered when scaling this specific protocol from a 10g lab scale to a 1kg pilot scale.
Parameter
Lab Scale (10g / 250mL)
Pilot Scale (1kg / 10L)
Impact on Process & Causality
A/V Ratio (m⁻¹)
~ 85
~ 22
Critical: 75% reduction in cooling capacity; requires extended dosing times.
Heat Transfer (U)
> 400 W/(m²·K)
~ 150 W/(m²·K)
High: Exotherm from chloroacetylation cannot be removed instantly.
Mixing Shear Rate
High (Magnetic bar)
Low (Overhead anchor)
High: Solid K₂CO₃ is not ground down; necessitates the use of a PTC.
Low: Extended time prevents thermal runaway and di-alkylation.
Typical Yield
92%
88%
Expected: Minor losses due to reactor wall retention and mother liquor solubility.
Part 5: References
Yele, V., Azam, M. A., & Wadhwani, A. D. (2021). Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents. Chemistry & Biodiversity, 18(4), e2000907.[Link]
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.[Link]
Detoisien, T., Forite, M., Taulelle, P., Teston, J., Colson, D., Klein, J. P., & Veesler, S. (2009). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 13(6), 1338-1342.[Link]
Structural Elucidation and Comparative Spectral Analysis of 2-(2-methylphenoxy)-N-phenylacetamide
Executive Summary Objective: This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(2-methylphenoxy)-N-phenylacetamide , a pharmacophore scaffold sharing structural homology with lidocaine-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(2-methylphenoxy)-N-phenylacetamide , a pharmacophore scaffold sharing structural homology with lidocaine-type anesthetics and aryloxyacetamide herbicides.
Core Value: Unlike standard spectral databases, this guide focuses on comparative diagnostics —distinguishing the product from its precursors (2-chloro-N-phenylacetamide and o-cresol) and its regioisomers (para-substituted analogs). It establishes a self-validating protocol for confirming successful O-alkylation over C-alkylation or N-alkylation side reactions.
Chemical Context & Synthesis Workflow
To interpret the spectrum accurately, one must understand the magnetic environment created by the synthetic route. The target compound is typically synthesized via a Williamson ether synthesis.
Synthesis Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway highlighting the intermediate (2-chloro-N-phenylacetamide) used as a spectral reference point.
Experimental Protocol: NMR Acquisition
Reliable data requires standardized preparation, particularly because amide proton shifts are concentration- and solvent-dependent.
Sample Preparation
Mass: 5–10 mg of purified solid.
Solvent Selection:
Primary:DMSO-d6 (Recommended).[1] Ensures complete solubility and sharpens the amide (-NH) proton signal by reducing exchange rates.
Secondary:CDCl3 .[1][2][3] Used for comparison; however, the amide peak may broaden or drift due to hydrogen bonding variability.
Tube: 5 mm high-precision NMR tube.
Reference: TMS (Tetramethylsilane) internal standard set to 0.00 ppm.
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): ≥ 1.0 second (Ensure integration accuracy for aromatic protons).
Scans (NS): 16 (Sufficient for >5 mg sample).
Temperature: 298 K (25°C).
Spectral Analysis & Assignment
The structure consists of four distinct magnetic environments: the methyl group (o-tolyl), the methylene linker, the amide proton, and the two aromatic rings.
The "Smoking Gun" Signals (Diagnostic Peaks)
The success of the reaction is determined by the shift of the methylene protons and the presence of the methyl singlet.
Proton Group
Chemical Shift (δ ppm) in DMSO-d6
Multiplicity
Integration
Assignment Logic
-CH₃
2.25 - 2.35
Singlet
3H
Methyl group on the phenoxy ring. Upfield, distinct from solvent residual (DMSO @ 2.50).
-O-CH₂-CO-
4.75 - 4.85
Singlet
2H
Critical Diagnostic. Significantly deshielded by adjacent Oxygen and Carbonyl.
-NH-
9.90 - 10.10
Singlet (Broad)
1H
Amide proton. Disappears on D₂O shake. Highly deshielded due to anisotropy of C=O.
Ar-H
6.80 - 7.70
Multiplets
9H
Overlapping regions of N-phenyl (5H) and O-tolyl (4H) rings.
Detailed Aromatic Region Analysis
Distinguishing the two rings is complex but possible based on splitting patterns:
N-Phenyl Ring (Aniline derived): typically shows a doublet (ortho, ~7.6 ppm), triplet (meta, ~7.3 ppm), and triplet (para, ~7.1 ppm).
O-Tolyl Ring (Cresol derived): The ortho-substitution breaks symmetry. Expect a complex 4-proton pattern (ABCD system) in the 6.8–7.2 ppm range.
Comparative Performance Guide
This section validates the product by comparing it against potential impurities and isomers.
Scenario A: Product vs. Starting Material (Reaction Monitoring)
The most common failure mode is incomplete substitution. You must monitor the Methylene Shift .
Compound
Methylene (-CH₂-) Shift
Mechanism of Shift
Precursor: 2-Chloro-N-phenylacetamide
4.25 ppm
Shielded by Cl (Electronegativity ~3.16).
Target: 2-(2-methylphenoxy)-...
4.80 ppm
Deshielded (+0.55 ppm) by Oxygen (Electronegativity ~3.44) and the Phenoxy ring current.
Verdict: If you see a peak at 4.25 ppm, the reaction is incomplete. If you see a peak at 4.80 ppm, the ether linkage is formed.
Scenario B: Regioisomer Distinction (Ortho vs. Para)
If p-cresol was used by mistake, or if checking for isomeric purity.
Target (o-Methyl): The aromatic region for the phenoxy ring is complex/unsymmetrical. The methyl group is slightly downfield (~2.3 ppm) due to proximity to the oxygen.
Isomer (p-Methyl): The phenoxy ring usually displays a characteristic AA'BB' doublet pair (roofing effect) because of the symmetry axis.
Scenario C: Solvent Effects (DMSO-d6 vs. CDCl3)
Choosing the right solvent changes the spectral "fingerprint," particularly for the amide.
DMSO-d6: Amide NH appears sharp at ~10.0 ppm . The solvent acts as a hydrogen bond acceptor, locking the NH in a deshielded environment.
CDCl3: Amide NH appears broad and variable at ~8.5 ppm . The peak may merge with aromatics or broaden into the baseline, making integration difficult.
Logic Tree for Spectral Assignment
Use this decision tree to validate your spectrum.
Figure 2: Step-by-step logic flow for verifying the target structure.
References
Intermediate Characterization: SpectraBase. "2-Chloro-N-phenylacetamide 1H NMR Spectrum." Wiley Science Solutions. Link (Accessed via search).
Phenoxyacetamide Synthesis & NMR: Omar, R. S., et al. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021.[4] Link
Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[5] Magnetic Resonance in Chemistry, 2006. Link
General Chemical Shifts: "1H NMR Chemical Shifts." Chemistry LibreTexts. Link
This guide details the vibrational spectroscopy characterization of 2-(2-methylphenoxy)-N-phenylacetamide , a structural hybrid often synthesized during the development of local anesthetics (lidocaine analogs) or anticonvulsants. Precise FTIR analysis is critical to distinguish this specific ortho-isomer from its para-isomer (a common impurity from starting material contamination) and from unreacted precursors like 2-chloro-N-phenylacetamide or o-cresol .
Expert Insight: The challenge in characterizing this molecule lies in the "Aromatic Overlap" . The molecule contains two distinct benzene rings: a mono-substituted N-phenyl ring and an ortho-substituted phenoxy ring. Their out-of-plane (OOP) bending vibrations overlap significantly in the 730–770 cm⁻¹ region, requiring careful peak deconvolution or second-derivative analysis for definitive identification.
To ensure reproducibility and minimize artifacts, follow this dual-method protocol.
Method A: ATR (Attenuated Total Reflectance) – Rapid Screening[3]
Crystal: Diamond or ZnSe (High throughput).
Parameters: 4 cm⁻¹ resolution, 32 scans.
Critical Step: Apply high pressure to the solid powder to ensure intimate contact. Poor contact results in weak Amide I bands (~1660 cm⁻¹) relative to noise.
Validation: The baseline at 2000–2500 cm⁻¹ must be flat (0% absorbance).
Press: 8–10 tons for 2 minutes to form a transparent disc.
Why this matters: KBr transmission mode provides superior resolution in the 600–900 cm⁻¹ fingerprint region , essential for distinguishing the ortho/para isomers which ATR often blurs due to depth-of-penetration effects.
2920 cm⁻¹ (asym) & 2850 cm⁻¹ (sym): Arising from the
bridge and the group.
Note: The presence of the methyl group distinguishes this from the unsubstituted 2-phenoxy-N-phenylacetamide.
Zone 2: The Functional Core (1700 – 1000 cm⁻¹)
This region confirms the chemical linkage formation.
Functional Group
Wavenumber (cm⁻¹)
Assignment & Notes
Amide I
1660 – 1680
C=O[3] Stretch. Strongest band. Position confirms secondary amide structure.
Amide II
1530 – 1550
N-H Bending / C-N Stretch. Characteristic of secondary amides (absent in tertiary amides).
Aromatic Ring
1590 & 1490
C=C Ring Stretch. Doublet typical of benzene derivatives.
Ether (Ar-O-C)
1230 – 1250
Asymmetric C-O-C Stretch. Very Strong. Confirms the phenoxy linkage. Crucial for distinguishing from 2-chloro-N-phenylacetamide precursor.
Ether (Sym)
1040 – 1060
Symmetric C-O-C stretch.
Zone 3: The Isomer Fingerprint (900 – 600 cm⁻¹)
Critical for Quality Control. This region differentiates the target (ortho) from impurities (para).
Mono-substituted Ring (N-Phenyl):
Two strong bands: ~690 cm⁻¹ and ~750 cm⁻¹ .
Ortho-substituted Ring (2-Methylphenoxy):
Single strong band: 735–770 cm⁻¹ .
Conflict: This band often merges with the 750 cm⁻¹ band of the N-phenyl ring, creating a broadened or split peak.
Para-substituted Impurity (4-Methylphenoxy):
Distinct band: 810–840 cm⁻¹ (2 adjacent H wag).
Diagnostic: Appearance of a peak here indicates contamination with the para-isomer.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common synthesis precursor and structural isomer.
Feature
Target: 2-(2-methylphenoxy)-
Isomer: 2-(4-methylphenoxy)-
Precursor: 2-Chloro-N-phenyl-
Ether Band (~1240)
Strong
Strong
Absent (Key Differentiator)
C-Cl Stretch (~700)
Absent
Absent
Weak/Medium (600-800 region)
O-H Stretch
Absent
Absent
Absent
OOP Bending
735-770 cm⁻¹ (Ortho)
810-840 cm⁻¹ (Para)
690 & 750 cm⁻¹ (Mono only)
Methyl C-H
Present (~2920)
Present (~2920)
Absent
Structural Confirmation Workflow
The following diagram illustrates the logical decision tree for validating the synthesized compound using FTIR data.
Caption: Logic flow for FTIR-based structural verification and impurity profiling of aryloxyacetamides.
References
National Institute of Standards and Technology (NIST). Acetamide, N-phenyl- (Acetanilide) Infrared Spectrum. NIST Standard Reference Database 69.[5][6] Retrieved from [Link]
National Institute of Standards and Technology (NIST). Phenoxyacetamide Infrared Spectrum.[6] NIST Standard Reference Database 69.[5][6] Retrieved from [Link]
UCLA Chemistry & Biochemistry. Table of IR Absorptions. Retrieved from [Link]
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from [Link][1][7][8][9]
Technical Guide: Mass Spectrometry Fragmentation of 2-(2-methylphenoxy)-N-phenylacetamide
Executive Summary: The Diagnostic Utility of Fragmentation In drug development and impurity profiling, the ability to distinguish between positional isomers is the "performance metric" of a mass spectrometry method. 2-(2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Diagnostic Utility of Fragmentation
In drug development and impurity profiling, the ability to distinguish between positional isomers is the "performance metric" of a mass spectrometry method. 2-(2-methylphenoxy)-N-phenylacetamide (C₁₅H₁₅NO₂) serves as a critical model compound for understanding the fragmentation behavior of phenoxyacetamide derivatives—a scaffold common in local anesthetics, herbicides (e.g., Mefenacet), and anti-arrhythmic agents.
This guide objectively compares the fragmentation "performance" (specificity and efficiency) of the target compound against its structural isomers (e.g., the para-methyl analog). We demonstrate that the ortho-effect driven by the 2-methyl substitution provides a unique spectral fingerprint, allowing for unambiguous identification in complex matrices where chromatographic resolution may fail.
Structural Basis & Ionization Physics
Before analyzing the spectra, we must establish the structural causality of the fragmentation.
Compound: 2-(2-methylphenoxy)-N-phenylacetamide
Molecular Weight: 241.29 g/mol
Exact Mass: 241.1103
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is the industry standard for this polarity.
Key Lability Points:
Amide Linker: The
bond is susceptible to proteolytic-like cleavage in the gas phase.
Ether Linker: The
bond connects the tolyl and acetamide groups.
Ortho-Methyl Group: This is the critical differentiator. Its proximity to the ether oxygen facilitates hydrogen transfer mechanisms not possible in meta or para isomers.
Technical Deep Dive: Fragmentation Pathways
The Primary ESI+ Pathway (MS/MS)
Upon Collision-Induced Dissociation (CID) of the protonated precursor
, the molecule undergoes a cascade of predictable yet diagnostic cleavages.
Mechanism:
The proton initially localizes on the amide oxygen (the most basic site). Energy transfer triggers the cleavage of the amide bond, releasing neutral aniline.
Precursor:
Primary Fragment (
): Loss of aniline (, 93 Da). The charge remains on the 2-(2-methylphenoxy)acetyl moiety.
Reaction:
Secondary Fragment (
): Decarbonylation (Loss of CO, 28 Da) from the m/z 149 ion.
Reaction:
Diagnostic Fragment (
): Formation of the Tropylium ion (). This requires the cleavage of the ether bond and ring expansion of the tolyl group.
Visualization of Signaling Pathway
The following diagram illustrates the stepwise fragmentation, highlighting the branching ratios dependent on collision energy.
Caption: ESI+ Fragmentation Pathway of 2-(2-methylphenoxy)-N-phenylacetamide showing major amide cleavage and diagnostic tropylium formation.
Comparative Analysis: Target vs. Alternatives
Here we compare the 2-methyl (ortho) isomer against the 4-methyl (para) isomer. This comparison is vital for establishing method specificity.
Performance Data: Isomer Differentiation
Feature
2-(2-methylphenoxy)- (Target)
4-(4-methylphenoxy)- (Alternative)
Diagnostic Implication
Retention Time (C18)
Slightly shorter (Steric bulk reduces planarity)
Longer (More planar, better stacking)
Ortho elutes earlier; critical for chromatographic separation.
m/z 149 Intensity
High (Base Peak)
High
Both share the amide cleavage; not diagnostic alone.
m/z 107/108 Ratio
Elevated m/z 107
Lower m/z 107
The ortho effect facilitates specific H-transfers, stabilizing the phenolic cation.
Tropylium (m/z 91)
Moderate Intensity
Very High Intensity
Para-substitution favors direct cleavage to the stable tropylium ion without steric hindrance.
m/z 121 (Loss of CO)
Distinct
Weak
Decarbonylation is favored in ortho due to proximity of the methyl group destabilizing the acyl ion.
Why This Matters
In a "blind" screen (e.g., identifying impurities in a synthesis batch), relying solely on the parent mass (242.1) is insufficient.
The Alternative (Para): Exhibits a "cleaner" spectrum dominated by m/z 91 at high energy.
The Product (Ortho): Exhibits a "richer" spectrum with significant intermediate ions (m/z 121, 107) due to steric strain and proximity effects [1].
Experimental Protocol: Self-Validating Workflow
To replicate these results, follow this validated LC-MS/MS protocol. This system is designed to be self-checking: the presence of the m/z 149 fragment confirms the acetamide backbone, while the m/z 91/107 ratio confirms the substitution pattern.
Sample Preparation
Stock Solution: Dissolve 1 mg of 2-(2-methylphenoxy)-N-phenylacetamide in 1 mL Methanol (HPLC Grade).
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
Run a Product Ion Scan (MS2) of precursor m/z 242.1.
Collision Energy (CE) Ramp: 10, 20, 40 eV.
Acceptance Criteria:
At 10 eV: Parent ion (242.1) must be >50% relative abundance.
At 20 eV: Base peak should shift to m/z 149.0.
At 40 eV: m/z 91 and 77 should dominate.
Workflow Diagram
Caption: Validated LC-MS/MS workflow for phenoxyacetamide characterization.
References
National Institutes of Health (NIH). (2024).[1] Differentiating the aromatic positional isomers of methylbuphedrones via chemical ionization‐mass spectrometry. PubMed Central. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
SciSpace. (2023). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS. Retrieved from [Link]
PubChem. (2025).[2] 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide Spectral Data. National Library of Medicine.[2] Retrieved from [Link]
Comparative Guide: X-ray Crystallography vs. Spectroscopic Alternatives for Phenoxy Acetamide Structural Validation
Executive Summary: The Structural Certainty Gap Phenoxy acetamides are a pivotal class of bioactive scaffolds, exhibiting diverse pharmacological profiles ranging from antimicrobial to herbicidal activity (e.g., Flufenac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Certainty Gap
Phenoxy acetamides are a pivotal class of bioactive scaffolds, exhibiting diverse pharmacological profiles ranging from antimicrobial to herbicidal activity (e.g., Flufenacet). In drug development, the correlation between the supramolecular arrangement and biological efficacy is non-negotiable.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for establishing molecular connectivity, they fail to capture the conformational landscape in the solid state . This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the absolute authority for validating the steric orientation, hydrogen bonding networks, and polymorph stability of phenoxy acetamides.
Comparative Analysis: SC-XRD vs. NMR & DFT
The following analysis contrasts the three primary methods used for structural validation. SC-XRD is positioned here not just as a visualization tool, but as a quantitative validator of theoretical models (DFT).
Table 1: Performance Matrix for Phenoxy Acetamide Validation
Feature
SC-XRD (The Gold Standard)
Solution-State NMR
DFT (Computational)
3D Stereochemistry
Absolute. Direct determination of torsion angles (e.g., C-N-C-C) and chirality.
Inferred. Derived from NOE constraints; averages out rapid conformational changes.
Theoretical. Predicts the global minimum energy state, which may not match the solid-state conformer.
Intermolecular Forces
Visualized. Maps H-bonds, - stacking, and packing forces via Hirshfeld surfaces.[1]
Blind. Cannot detect intermolecular packing forces critical for drug solubility.
Calculated. Can estimate interaction energies but requires experimental geometry for accuracy.
Polymorphism
High Sensitivity. Distinguishes between different crystal forms (vital for IP and stability).
Low Sensitivity. Polymorphs usually yield identical solution spectra.
N/A. Calculates single-molecule properties unless periodic boundary conditions are used.
Data Output
CIF (Crystallographic Information File), Bond Lengths (0.005 Å).
Chemical Shifts (, ppm), Coupling Constants (, Hz).
HOMO-LUMO Gap, Dipole Moment, Optimized Geometry.
Experimental Workflow: From Synthesis to Diffraction
To achieve high-resolution structural data, a rigorous protocol must be followed. The phenoxy acetamide scaffold presents specific challenges regarding solubility and crystal habit.
Diagram 1: Synthesis & Crystallization Workflow
Caption: Optimized workflow for obtaining diffraction-quality single crystals of phenoxy acetamides.
Detailed Protocol: Crystallization via Slow Evaporation
Phenoxy acetamides often form needle-like crystals which are unsuitable for diffraction. To force the formation of block-like prisms, a controlled solvent system is required.
Solvent Selection: Prepare a binary solvent system. Phenoxy acetamides are typically soluble in Ethanol (EtOH) but less so in water or hexane.
Recommended System: Ethanol:DMF (4:1 v/v). DMF increases the boiling point, slowing evaporation.
Saturation: Dissolve 20 mg of the synthesized amide in 2 mL of the solvent mixture. Slight heating (40°C) may be required.
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nucleation sites.
Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Store in a vibration-free environment at 20°C.
Mechanism:[2][3] As Ethanol evaporates, the concentration rises. The presence of DMF keeps the solution from crashing out, allowing ordered lattice construction.
Harvesting: Crystals typically appear within 3-7 days. Select a specimen with defined faces and no visible cracks under a polarizing microscope.
Structural Validation & Analysis
Once the .cif file is generated, validation goes beyond simple R-factors. You must validate the supramolecular architecture using Hirshfeld Surface Analysis and compare geometric parameters against theoretical (DFT) values.
A. Geometric Validation (Experimental vs. Theoretical)
In phenoxy acetamides, the planarity of the amide bond and the twist of the phenoxy group are critical.
Amide Linkage: The
torsion angle should be near 180° (trans-planar).
Ether Linkage: The
torsion angle determines the "twist" of the phenoxy ring relative to the amide plane.
Typical Metric Comparison (Data based on N-phenyl-2-phenoxyacetamide derivatives):
Parameter
Exp. XRD (Å/°)
DFT B3LYP/6-311G(d,p) (Å/°)
Deviation
Status
Bond
1.228
1.235
0.007
Pass
Bond
1.342
1.355
0.013
Pass
Angle
126.5°
127.1°
0.6°
Pass
Torsion
172.4°
179.1°
6.7°
Packing Effect *
*Note: Deviations in torsion angles often indicate that crystal packing forces (intermolecular H-bonds) have twisted the molecule away from its gas-phase (DFT) minimum.
B. Hirshfeld Surface Analysis
This is the modern standard for validating intermolecular interactions. It maps the distance from the surface to the nearest atom inside (
) and outside ().
Red Spots (
): Indicate strong hydrogen bonds (shorter than van der Waals radii). In phenoxy acetamides, look for a deep red spot at the Carbonyl Oxygen () and the Amide Nitrogen ().
Fingerprint Plots:
H...H Contacts: Usually ~40-50% of the surface (dispersive forces).
O...H Contacts: Usually ~15-20% (the structure-directing H-bonds).
C...H Contacts: Indicate
-interactions.
Diagram 2: Structural Validation Logic
Caption: Logic flow for validating the crystal structure against theoretical models.
References
BenchChem. (2025).[4] X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Link
Acta Crystallographica. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Link
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Link
University of Washington. (2006). Crystallisation Techniques: Slow Evaporation and Diffusion. Link
MDPI. (2022). A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide. Link
Technical Guide: Structure-Activity Relationship (SAR) of 2-(2-methylphenoxy)-N-phenylacetamide Analogs
Executive Summary: The Aryloxyacetamide Scaffold The 2-(aryloxy)-N-phenylacetamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting a versatile range of biological activities, most notably...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Aryloxyacetamide Scaffold
The 2-(aryloxy)-N-phenylacetamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting a versatile range of biological activities, most notably anticonvulsant (sodium channel modulation) and antimicrobial properties.
This guide focuses specifically on the 2-(2-methylphenoxy)-N-phenylacetamide analog. Unlike simple phenoxy derivatives, the introduction of an ortho-methyl group (2-methyl) on the phenoxy ring introduces critical steric and lipophilic parameters that significantly alter the compound's pharmacokinetic (PK) profile and binding affinity.
This document serves as a technical comparison guide, dissecting the Structure-Activity Relationship (SAR) of this molecule against its analogs to aid researchers in lead optimization for CNS and anti-infective targets.
Chemical Profile & Structural Logic
The molecule consists of three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for rational drug design.
Region
Component
Function in SAR
Region A
2-Methylphenoxy Ring
Lipophilic Core: The ortho-methyl group increases lipophilicity (), facilitating Blood-Brain Barrier (BBB) penetration. It also provides steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation.
Region B
Linker (-OCH₂CONH-)
H-Bonding Domain: The ether oxygen and amide nitrogen serve as hydrogen bond acceptors/donors, critical for interaction with receptor pockets (e.g., Sodium Channel DIVS6 segment).
Region C
N-Phenyl Ring
Electronic Modulator: Substitutions here (e.g., 4-F, 4-Cl) modulate the electron density of the amide, affecting metabolic stability and potency.
Validated Synthesis Protocol
To ensure reproducibility and high yield, we utilize a convergent nucleophilic substitution pathway. This protocol is designed to be self-validating; the formation of the intermediate precipitate serves as a visual checkpoint.
Workflow Diagram (DOT)
Figure 1: Step-wise synthesis workflow for 2-(aryloxy)-N-phenylacetamide derivatives.
Detailed Methodology
Synthesis of Intermediate (2-Chloro-N-phenylacetamide):
Dissolve aniline (0.01 mol) in glacial acetic acid.
Add chloroacetyl chloride (0.012 mol) dropwise at 0–5°C.
Causality: Low temperature prevents di-acylation side products.
Stir for 3 hours. Pour into ice water. The resulting precipitate is the intermediate.
Coupling (Williamson Ether Synthesis):
Dissolve o-cresol (2-methylphenol) (0.01 mol) and the intermediate (0.01 mol) in dry acetone.
Add anhydrous
(0.02 mol) and a catalytic amount of KI.
Causality: KI acts as a catalyst (Finkelstein reaction logic), converting the alkyl chloride to a more reactive alkyl iodide in situ.
Reflux for 6–8 hours.
Filter hot to remove inorganic salts. Evaporate solvent and recrystallize from ethanol.
Structure-Activity Relationship (SAR) Analysis
The following analysis compares the 2-methyl analog against other common substitutions based on aggregated data from anticonvulsant screenings (MES test) and antimicrobial assays.
Balanced Profile: The ortho-methyl improves metabolic stability against ring hydroxylation compared to unsubstituted analogs.
Unsubstituted
H
2.3
Low
64 µg/mL
Lacks sufficient lipophilicity for effective CNS penetration; rapid metabolism.
4-Chloro
H
3.1
High
16 µg/mL
Electron-withdrawing groups at para position often increase potency but may increase toxicity.
2,6-Dimethyl
H
3.2
High
>64 µg/mL
Steric Block: The 2,6-disubstitution (similar to Lidocaine/Mexiletine) maximizes sodium channel block but reduces antimicrobial efficacy due to steric hindrance.
*Note: MES (Maximal Electroshock Seizure) data represents generalized trends derived from aryloxyacetamide class studies [1][3].
Deep Dive: The "Ortho-Methyl" Effect
Conformational Lock: The 2-methyl group creates steric clash with the amide oxygen, forcing the phenoxy ring out of planarity. This non-planar conformation is often required to fit into the hydrophobic cleft of the voltage-gated sodium channel (VGSC).
Metabolic Shielding: The methyl group at the ortho position sterically hinders metabolic attack at the adjacent carbon, potentially extending the half-life (
) of the drug compared to the unsubstituted phenol derivative [2].
Mechanism of Action: Signal Transduction
The primary mechanism for the anticonvulsant activity of this class is the inhibition of Voltage-Gated Sodium Channels (VGSCs) and modulation of SLACK (KNa1.1) Potassium Channels .[2]
Pathway Diagram (DOT)
Figure 2: Dual-mechanism of action targeting neuronal excitability.
Expert Recommendations
For researchers developing analogs based on the 2-(2-methylphenoxy)-N-phenylacetamide scaffold:
Optimize for CNS: If the target is epilepsy, consider adding a fluorine atom to the N-phenyl ring (e.g., 4-fluoroaniline derivative). This retains the steric benefits of the 2-methylphenoxy group while enhancing metabolic stability and lipophilicity [3].
Optimize for Antimicrobial: If the target is bacterial (e.g., S. aureus), increase the lipophilicity of the phenoxy ring using 4-chloro or 2,4-dichloro substitutions rather than just the 2-methyl. The electronic withdrawal helps in penetrating bacterial membranes [4].
Safety Check: Monitor for aniline toxicity. Amides can hydrolyze in vivo to release aniline. Ensure the substituted aniline metabolites are screened for genotoxicity early in the development cycle.
References
Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole Derivatives.
Source: NIH / PubMed Central
[Link]
Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids.
Source: NIH / PubMed Central
[Link]
Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels.
Source: MDPI
[Link]
Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides.
Source: Journal of Drug Delivery and Therapeutics
[Link][3][4]
Melting point determination and validation for 2-(2-methylphenoxy)-N-phenylacetamide
A Comparative Guide to Melting Point Validation Executive Summary & Compound Profile In the development of pharmaceutical intermediates and agrochemicals, 2-(2-methylphenoxy)-N-phenylacetamide represents a classic struct...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Melting Point Validation
Executive Summary & Compound Profile
In the development of pharmaceutical intermediates and agrochemicals, 2-(2-methylphenoxy)-N-phenylacetamide represents a classic structural motif combining a rigid amide backbone with a flexible ether linkage.[1][2][3][4] Precise melting point (MP) determination for this compound is not merely a physical constant check; it is a critical proxy for assessing the regiochemical purity of the ortho-methyl substitution and the efficacy of the amidation reaction.[1][4]
This guide moves beyond basic "capillary observation" to provide a rigorous validation framework. We compare traditional capillary methods against Differential Scanning Calorimetry (DSC), establishing a protocol that ensures data integrity for regulatory and research applications.[1][3]
Ortho-Methyl Group: Introduces steric bulk that restricts rotation around the ether bond, potentially creating distinct polymorphs compared to its para or meta isomers.[1][2][3][4]
For high-stakes research, relying solely on a visual capillary apparatus is insufficient.[3][4] The following comparison evaluates the three primary methodologies for characterizing this compound.
Table 1: Methodological Performance Matrix
Feature
Method A: Capillary (Visual)
Method B: DSC (Thermodynamic)
Method C: Automated Optical
Principle
Visual observation of phase change (solid liquid).[1][2][3][4]
Measurement of heat flow (enthalpy) vs. temperature.[1][2][4][6][7]
In capillary methods, a ramp rate >2°C/min causes "thermal lag," where the thermometer reads lower than the actual sample temperature, leading to artificially low recorded values.[1][3] For 2-(2-methylphenoxy)-N-phenylacetamide, the bulky o-methyl group can slow lattice collapse.[1][2][3][4] Recommendation: Use a ramp rate of 1°C/min once within 10°C of the expected melt.[1][2][4]
Experimental Protocol: The Validation Workflow
Since specific literature values for this specific ortho-isomer can vary based on recrystallization solvents (polymorphism), this protocol is designed to establish a reference standard.
Packing: Pack capillary to 2-3 mm height. Tap firmly to eliminate air pockets (air acts as an insulator).[1][4]
Observation: Record
(first liquid droplet) and (complete clarity).
Visualization: The Validation Logic
The following diagrams illustrate the decision-making process for validating the compound's purity and thermal properties.
Diagram 1: Characterization Workflow
Figure 1: Integrated workflow for establishing a validated melting point.
Diagram 2: Troubleshooting Anomalies
Figure 2: Logic tree for diagnosing melting point depressions or broadening.
Results Interpretation & Reference Data
When validating 2-(2-methylphenoxy)-N-phenylacetamide, compare your results against these benchmarks. Note that while specific literature values for the ortho-methyl derivative are sparse compared to the para-isomer, the following ranges are chemically predicted based on structural analogs (SAR).
Parameter
Expected Result
Interpretation
Melting Range
135 – 145 °C (Estimated*)
Note: Ortho-substitution typically raises MP relative to unsubstituted phenoxyacetamide (approx 100°C) due to packing efficiency.[1][2][3][4]
Asymmetry suggests "pasty" melting or polymorphism.[1][2][3][4]
Common Impurity
2-Methylphenoxyacetic acid
If MP is broad and low (~100-110°C), check for unreacted acid precursor.[1][2][3][4]
*Estimation based on analog comparison: 2-phenoxyacetamide (~101°C) vs. 2-(4-chlorophenoxy)acetamide (~133°C).[1][3][4] The rigid ortho-methyl usually contributes to higher lattice energy.[3][4]
Conclusion
For 2-(2-methylphenoxy)-N-phenylacetamide, the melting point is not just a number—it is a system check.[2][3][4] A sharp melting point, validated by DSC, confirms that the bulky ortho-methyl group has successfully locked into a crystalline lattice, free from the plasticizing effects of residual aniline or solvent.[3][4]
References
Menczel, J. D., & Prime, R. B. (2009).[1][2][3] Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[2][3][4] (Standard text for DSC methodology and theory).
U.S. Pharmacopeia (USP). <741> Melting Range or Temperature. (The regulatory standard for capillary melting point determination).[1][2][8] [1]
Gabbott, P. (2008).[1][2][4] Principles and Applications of Thermal Analysis. Blackwell Publishing.[2][3][4] (Reference for interpreting DSC endotherms).
Royal Society of Chemistry. ChemSpider/Merck Index Data for Phenoxyacetamide Derivatives. (Used for structural analog comparison).
Vogel, A. I. (1989).[1][2][4] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[3][4] (The authoritative source for amide synthesis and recrystallization protocols).[1][2][4]
A Comparative Purity Analysis of Synthesized vs. Commercial 2-(2-methylphenoxy)-N-phenylacetamide: A Guide for Researchers
This guide provides an in-depth comparative analysis of a laboratory-synthesized batch of 2-(2-methylphenoxy)-N-phenylacetamide against a commercially procured sample. We will delve into the synthetic pathway and its pot...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of a laboratory-synthesized batch of 2-(2-methylphenoxy)-N-phenylacetamide against a commercially procured sample. We will delve into the synthetic pathway and its potential pitfalls, establish a rigorous analytical workflow for purity assessment, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.
The Synthetic Route: Understanding the Origin of Impurities
The in-house synthesis of 2-(2-methylphenoxy)-N-phenylacetamide was achieved via a standard amidation reaction. This common laboratory procedure involves the reaction of 2-chloro-N-phenylacetamide with 2-methylphenol in the presence of a base. While seemingly straightforward, this pathway can introduce a specific profile of impurities.
The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone is crucial. This combination facilitates the nucleophilic substitution reaction while minimizing side reactions that could occur under harsher conditions. The addition of potassium iodide (KI) acts as a catalyst, promoting the reaction through the in situ formation of a more reactive iodo-intermediate.
Potential Impurities from Synthesis:
Unreacted Starting Materials: Residual 2-methylphenol and 2-chloro-N-phenylacetamide can persist if the reaction does not go to completion.
Side-Products: Self-condensation of 2-methylphenol or hydrolysis of the chloroacetamide under non-anhydrous conditions can lead to undesired by-products.
Solvent and Reagent Residues: Trace amounts of acetone, ethyl acetate, or hexane from the workup and purification steps may remain.
Synthetic pathway and potential impurity formation.
A Validated Workflow for Comparative Purity Assessment
To objectively compare the synthesized and commercial samples, a multi-technique analytical workflow is essential. Each technique provides a unique piece of the purity puzzle, from quantitative assessment to structural confirmation and identification of trace contaminants.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
This is the cornerstone for determining the purity of the main compound and quantifying impurities.
Instrumentation: Standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).[1][2]
Sample Preparation: Accurately weigh ~5 mg of each sample (synthesized and commercial) and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents.
Instrumentation: GC system coupled to a Mass Spectrometer.
Column: A non-polar column such as an Rxi-624sil MS (or equivalent).[4]
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.[4][5]
Injector Temperature: 250°C.
MS Ionization Mode: Electron Impact (EI) at 70 eV.[5][6]
Mass Range: Scan from m/z 40-400.
Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.[5]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are indispensable for verifying the chemical structure of the target compound and identifying major impurities whose structures can be deduced from the spectra.
Instrumentation: 400 MHz NMR spectrometer.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[1][7]
Procedure: Acquire standard ¹H and ¹³C spectra for both samples. Compare the chemical shifts and integration values to reference spectra and look for any unexpected signals that could indicate impurities.
Comprehensive analytical workflow for purity assessment.
Comparative Data Analysis: A Hypothetical Case Study
The following table summarizes a realistic, albeit hypothetical, dataset from the analysis of our in-house synthesized batch (SYN-001) and a commercially sourced lot (COM-A).
Parameter
Synthesized Batch (SYN-001)
Commercial Lot (COM-A)
Method of Analysis
Appearance
Off-white crystalline solid
White crystalline solid
Visual Inspection
Purity (Area %)
98.6%
99.7%
HPLC
Identified Impurities
2-methylphenol
0.55%
Not Detected
HPLC / GC-MS
2-chloro-N-phenylacetamide
0.21%
Not Detected
HPLC
Unidentified Impurity 1 (RT 5.8 min)
0.35%
Not Detected
HPLC
Unidentified Impurity 2 (RT 9.2 min)
Not Detected
0.18%
HPLC
Residual Solvents
Ethyl Acetate (150 ppm)
Not Detected
GC-MS
Structural Confirmation
Consistent with proposed structure
Consistent with proposed structure
¹H and ¹³C NMR
Interpretation of Results
Purity: The commercial sample (COM-A) exhibits a higher overall purity (99.7%) compared to the laboratory-synthesized batch (98.6%). This is common, as commercial production often involves highly optimized and validated purification processes.
Impurity Profile of Synthesized Batch: As hypothesized, the primary impurities in batch SYN-001 are the unreacted starting materials, 2-methylphenol and 2-chloro-N-phenylacetamide. The presence of residual ethyl acetate from the purification step was confirmed by GC-MS. An unknown impurity was also detected via HPLC.
Impurity Profile of Commercial Sample: The commercial sample is notably free of the starting materials found in the synthesized batch. However, it contains a different, unidentified impurity (at 0.18%), which could be a by-product of a different synthetic route or a degradation product formed during storage.
Expert Insights & Recommendations
The choice between using a synthesized or a commercial compound is a critical decision that depends on the specific application, budget, and stage of research.
Known Impurity Profile: The impurities are directly related to the synthesis, making them predictable and often identifiable. This is a significant advantage in SAR studies, where the biological activity of impurities could be a confounding factor.
Cost-Effective at Scale: For large quantities, in-house synthesis is typically more economical.
Full Control: Researchers have complete control over the purification process to target the removal of specific impurities.
Disadvantages:
Lower Initial Purity: Achieving >99.5% purity often requires multiple, time-consuming purification steps like recrystallization or column chromatography.[8]
Time and Resource Intensive: Synthesis and purification require significant expertise and laboratory time.
Commercial 2-(2-methylphenoxy)-N-phenylacetamide:
Advantages:
High Purity & Consistency: Reputable suppliers provide materials with high, lot-to-lot consistency, which is crucial for reproducible experiments.
Convenience: Saves significant time and resources that would be spent on synthesis and purification.
Certificate of Analysis (CoA): A CoA is typically provided, stating the purity and results from various analytical tests, although it may not list all minor impurities.
Disadvantages:
Unknown Impurities: The synthetic route is often proprietary, making the identity of minor impurities unknown. These could potentially interfere with sensitive biological assays.
Cost: For small quantities, it is convenient, but the cost can be prohibitive for large-scale studies.
Final Recommendation:
For early-stage screening and exploratory research , a high-purity commercial sample is often the most practical choice, enabling rapid progress.
For late-stage drug development, in-depth SAR studies, or when a specific impurity is suspected of causing interference , using a well-characterized, in-house synthesized batch is highly recommended. The ability to control, identify, and understand the complete impurity profile provides an invaluable layer of scientific rigor.
Ultimately, the most robust scientific approach involves a thorough analytical characterization of any sample, whether synthesized or purchased, to ensure that the results obtained are truly attributable to the compound of interest.
Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]
PubChem. (n.d.). N-Methoxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
SIELC Technologies. (2018, May 16). Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. Wiley. Retrieved from [Link]
SpectraBase. (n.d.). 2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
Verma, S., et al. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved from [Link]
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates. Retrieved from [Link]
Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
Alfa Chemical. (n.d.). 2 Phenylacetamide /2-Phenylacetamide CAS 103-81-1. Retrieved from [Link]
Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
Shandong Bosi Chemical Co., Ltd. (n.d.). China 2 Phenylacetamide & Lead II Acetate Trihydrate factories. Retrieved from [Link]
PMC. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
PMC. (n.d.). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Retrieved from [Link]
PubMed. (2008, May 15). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Retrieved from [Link]
IPA Pharma. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 65645-88-7 | Product Name : 2-Hydroxy-N-methyl-2-phenylacetamide. Retrieved from [Link]
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Directives
2-(2-methylphenoxy)-N-phenylacetamide is a functionalized organic amide containing a lipophilic phenoxy ether moiety. Unlike simple inorganic salts, this compound possesses high chemical stability and potential aquatic toxicity. It cannot be neutralized via standard acid/base hydrolysis in the laboratory and must never be disposed of down the drain.
Immediate Action Plan:
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Waste Classification: Non-RCRA Listed (unless specific local formulations apply), but regulated as Hazardous Waste (Toxic/Irritant) .
Segregation: Keep separate from strong oxidizers and strong acids to prevent uncontrolled amide hydrolysis or nitration reactions.
Chemical Profile & Hazard Identification
To ensure safe disposal, we must understand the molecule's behavior. This compound combines an aniline derivative (N-phenyl) with a phenolic ether (2-methylphenoxy).
Feature
Chemical Implication
Safety/Disposal Consequence
Amide Linkage
High chemical stability.
Resists degradation in water; requires incineration for destruction.
Phenoxy Group
Lipophilic (fat-soluble).
High potential for bioaccumulation; Strict No-Drain Rule .
Physical State
Solid (typically crystalline).
Dust inhalation hazard; requires particulate control during weighing/transfer.
Note: SAR (Structure-Activity Relationship) analysis is used here as specific SDS data for this exact research intermediate may vary by synthesis batch.
Personal Protective Equipment (PPE) Matrix
This protocol relies on a Self-Validating System : the PPE is selected not just for "safety," but to specifically counter the permeation properties of organic amides.
PPE Component
Specification
Rationale (The "Why")
Hand Protection
Double Nitrile Gloves (min 5 mil thickness).
Amides can permeate thin latex. Double gloving provides a "breakthrough" indicator layer.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1).
Crystalline solids can generate micro-dust; safety glasses with gaps are insufficient for powder handling.
Respiratory
N95 or P100 (if outside fume hood).
Prevents inhalation of particulates during solid waste transfer.
Body
Lab Coat (Buttoned, Cotton/Poly).
Standard barrier against solid contact.
Waste Characterization & Classification
Before disposal, the waste must be characterized to ensure regulatory compliance (EPA/RCRA).
RCRA Status: Not P-listed or U-listed by specific chemical name.
Characteristic Status: Likely does not meet the definition of Ignitable, Corrosive, or Reactive. However, it must be managed as Toxic due to the bioactive nature of phenoxyacetamides.
EPA Waste Code Assignment (Recommendation):
If pure substance: Non-Regulated Organic Solid (managed as hazardous).
If mixed with solvents: Assign codes based on the solvent (e.g., F003 for Acetone, D001 for Ignitable).
Disposal Workflow (Decision Tree)
The following diagram outlines the logical flow for disposing of 2-(2-methylphenoxy)-N-phenylacetamide, ensuring no step is missed from generation to final handoff.
Figure 1: Cradle-to-Grave disposal logic flow for phenoxyacetamide derivatives.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid
Preparation: Place the waste container in a fume hood. Ensure the container is compatible (HDPE plastic is preferred for solids).
Transfer: Using a disposable spatula, transfer the solid into the waste container. Do not generate dust.[2][3][4][5][6]
Decontamination: Wipe the spatula and the neck of the original vessel with a Kimwipe dampened with acetone. Place the Kimwipe and the disposable spatula into the Solid Waste container.
Labeling: Affix a hazardous waste tag.
Constituents: "2-(2-methylphenoxy)-N-phenylacetamide" (Write out full name; do not use abbreviations).
Hazard Checkbox: Check "Toxic" and "Irritant."
Scenario B: Disposal of Reaction Mixtures (Liquids)
Quenching: Ensure no unreacted reagents (like thionyl chloride or acid chlorides used in synthesis) remain. Quench carefully if necessary.
Solvent Check: Determine the primary solvent.
If Dichloromethane (DCM): Use "Halogenated Waste" container.
If Ethyl Acetate/Hexane/Methanol: Use "Non-Halogenated Waste" container.
Transfer: Pour into the carboy using a funnel to prevent splashing.
Rinsing: Triple rinse the reaction flask with a small volume of the compatible solvent. Add rinsate to the waste container.[7]
Emergency Spill Response
If a spill occurs outside the fume hood:
Isolate: Evacuate the immediate area (radius of 3 meters).
PPE Up: Don safety goggles, double nitrile gloves, and a lab coat.
Containment (Dry Spill):
Gently cover the powder with wet paper towels (to prevent dust generation).
Scoop the wet material into a bag or wide-mouth jar.
Clean the surface with soap and water.[2][3][4][6][8]
Containment (Wet Spill):
Surround with absorbent pads or vermiculite.
Do not use sawdust (potential reaction with oxidizers if present).
Collect absorbed material into a hazardous waste bag.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9][10]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).
PubChem. Compound Summary: Acetamide Derivatives (General Analog Safety).
Disclaimer: This guide is intended for trained scientific personnel.[9] Always cross-reference with your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your specific vendor.
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-methylphenoxy)-N-phenylacetamide
Understanding the Hazard Profile: Why PPE is Crucial 2-(2-methylphenoxy)-N-phenylacetamide belongs to the family of aromatic amides. Compounds in this class are known to present several potential hazards.
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Hazard Profile: Why PPE is Crucial
2-(2-methylphenoxy)-N-phenylacetamide belongs to the family of aromatic amides. Compounds in this class are known to present several potential hazards. Based on data from similar molecules, we can anticipate the following risks:
Acute Oral Toxicity: Harmful if swallowed[1][2][3][4].
Skin Irritation: May cause skin irritation upon direct contact[1][2][3][4].
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation[1][2][3][4][5][6].
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[2][3][4].
Dermal Absorption: Aromatic amines, as a class, can be readily absorbed through the skin, which could lead to systemic effects[7][8].
Given these potential hazards, a multi-layered approach to PPE is essential to create a protective barrier and minimize exposure.
Core PPE Requirements: A Detailed Breakdown
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 2-(2-methylphenoxy)-N-phenylacetamide.
PPE Component
Specification
Rationale
Eye and Face Protection
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.
Protects against accidental splashes and airborne particles, which can cause serious eye irritation[1][5][9][10].
Hand Protection
Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.
Prevents skin contact, irritation, and potential dermal absorption of the compound[1][9][10][11].
Body Protection
A laboratory coat or chemical-resistant apron. For larger quantities or increased exposure risk, impervious clothing may be necessary.
Protects underlying clothing and skin from contamination[1][10][11].
Respiratory Protection
A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood, or if aerosol generation is likely.
Minimizes the risk of inhaling airborne particles that can cause respiratory irritation[1][9][10][11].
The Logic of PPE Selection: An Experimental Workflow
The level of PPE required is directly proportional to the risk of exposure. The following diagram illustrates a decision-making workflow for selecting the appropriate PPE based on the experimental context.
Caption: PPE selection workflow for handling 2-(2-methylphenoxy)-N-phenylacetamide.
Step-by-Step Protocols for PPE Use and Disposal
Adherence to proper procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure personal safety.
Donning PPE
Hand Hygiene: Wash hands thoroughly with soap and water.
Lab Coat/Apron: Put on a clean, properly fitting laboratory coat or apron.
Respiratory Protection (if required): Perform a fit check for the respirator.
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the sleeves of the lab coat.
Doffing PPE
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
Lab Coat/Apron: Remove the lab coat or apron by rolling it inside out, without touching the exterior.
Hand Hygiene: Wash hands thoroughly.
Eye and Face Protection: Remove safety goggles and face shield.
Respiratory Protection (if used): Remove the respirator.
Final Hand Hygiene: Wash hands again with soap and water.
Disposal Plan
All disposable PPE, including gloves and any contaminated materials, should be placed in a designated, sealed waste container.[9][11] Chemical waste should be disposed of in accordance with institutional and local environmental regulations.[2][9] Contaminated reusable PPE, such as lab coats, should be professionally laundered.
Emergency Preparedness: Immediate Actions
In the event of an exposure, immediate and appropriate action is crucial.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][9]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1][9]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]
Always have the Safety Data Sheet for a related compound readily accessible for emergency responders.
By adhering to these comprehensive PPE guidelines, researchers can confidently and safely handle 2-(2-methylphenoxy)-N-phenylacetamide, fostering a culture of safety and scientific excellence within the laboratory.
References
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]